Ganosporeric acid A
Description
Structure
3D Structure
Propriétés
Numéro CAS |
135357-25-4 |
|---|---|
Formule moléculaire |
C30H38O8 |
Poids moléculaire |
526.6 g/mol |
Nom IUPAC |
(2R,6R)-2-methyl-4-oxo-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |
InChI |
InChI=1S/C30H38O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19H,8-13H2,1-7H3,(H,37,38)/t14-,15-,17-,19+,28+,29+,30+/m1/s1 |
Clé InChI |
AKWNYHCILPEENZ-YFIDGAHXSA-N |
SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(=O)C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |
SMILES isomérique |
C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(C(=O)C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |
SMILES canonique |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(=O)C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |
Apparence |
Solid powder |
melting_point |
115 - 118 °C |
Description physique |
Solid |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3,7,11,12,15,23-hexanoxo-5 alpha-lanosta-8-en-26-oic acid ganosporeric acid A |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ganosporeric Acid A: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganosporeric acid A is a naturally occurring triterpenoid isolated from the spores of the medicinal mushroom Ganoderma lucidum.[1][2] This guide provides a comprehensive overview of its chemical structure, molecular weight, and known biological activities, with a focus on its potential applications in drug development. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support further research and development of this promising natural compound.
Chemical Structure and Properties
Ganosporeric acid A is a highly oxygenated lanostane-type triterpenoid.[3] Its complex structure is characterized by a tetracyclic core and a heptanoic acid side chain.
Molecular Identity
The precise chemical identity of Ganosporeric acid A is crucial for its synthesis, characterization, and evaluation of its biological activity. The following table summarizes its key identifiers.
| Identifier | Value | Source |
| Chemical Formula | C₃₀H₃₈O₈ | [2] |
| Molecular Weight | 526.62 g/mol | [2] |
| IUPAC Name | 2-methyl-4-oxo-6-[(5R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid | [3] |
| CAS Number | 135357-25-4 | [2] |
| SMILES String | CC(CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)C2(C1(C(=O)C(=O)C3=C2C(=O)C[C@@H]4C3(CCC(=O)C4(C)C)C)C)C | [3] |
| InChI Key | AKWNYHCILPEENZ-XGWBMVNSSA-N | [3] |
Structural Visualization
The following diagram illustrates the two-dimensional chemical structure of Ganosporeric acid A.
Caption: 2D structure of Ganosporeric acid A.
Biosynthesis
The biosynthesis of ganoderic acids, including Ganosporeric acid A, in Ganoderma lucidum is a complex process that starts from the mevalonate pathway to produce the precursor lanosterol.[4] A series of cytochrome P450 enzymes and other modifying enzymes are then responsible for the oxidation and tailoring of the lanosterol backbone to generate the diverse array of ganoderic acids.[5][6] While the complete biosynthetic pathway for Ganosporeric acid A is not yet fully elucidated, ongoing research continues to identify the specific genes and enzymes involved.[4][5]
Isolation and Characterization
Extraction and Isolation Protocol
The isolation of Ganosporeric acid A from Ganoderma lucidum spores typically involves solvent extraction followed by chromatographic purification. The following is a generalized protocol based on established methods for triterpenoid isolation.[7][8][9]
Step 1: Spore Wall Disruption
-
Rationale: The tough outer wall of the spores must be broken to allow for efficient extraction of the intracellular components.
-
Method: Mechanical disruption methods such as bead milling or ultrasonication are commonly employed.
Step 2: Solvent Extraction
-
Rationale: A suitable solvent is used to selectively extract the triterpenoids from the disrupted spore powder.
-
Method: The spore powder is extracted with a non-polar solvent like ether or a moderately polar solvent such as ethanol.[1] Supercritical CO2 extraction is also a modern and efficient method.[7]
Step 3: Chromatographic Purification
-
Rationale: The crude extract contains a mixture of compounds. Chromatography is used to separate Ganosporeric acid A from other components.
-
Method: A combination of chromatographic techniques is often necessary. This may include:
Workflow for Isolation and Characterization
Caption: Generalized workflow for the isolation and characterization of Ganosporeric acid A.
Spectroscopic Characterization
The definitive identification of Ganosporeric acid A relies on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for elucidating the complex carbon skeleton and the stereochemistry of the molecule.[11][12][13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition, confirming the molecular formula.[11]
Biological Activities and Potential Applications
Ganosporeric acid A has demonstrated promising biological activities, particularly its hepatoprotective effects.[1]
Hepatoprotective Activity
Studies have shown that Ganosporeric acid A can protect the liver from damage induced by toxins.[1] The proposed mechanisms for this hepatoprotective effect include:
-
Antioxidant Activity: Neutralizing harmful reactive oxygen species (ROS) that can cause cellular damage.
-
Anti-inflammatory Effects: Modulating inflammatory pathways to reduce liver inflammation.[14][15]
The hepatoprotective actions of many natural compounds are attributed to their ability to interfere with multiple signaling pathways involved in inflammation, apoptosis, and cell survival.[15]
Potential for Drug Development
The biological activities of Ganosporeric acid A make it a compelling candidate for further investigation in drug discovery and development.[16][17] Its natural origin and specific biological effects suggest potential for development as a therapeutic agent for liver diseases. However, like many natural products, challenges such as bioavailability and large-scale production need to be addressed.[18]
Summary and Future Directions
Ganosporeric acid A is a structurally complex triterpenoid from Ganoderma lucidum spores with a molecular weight of 526.62 g/mol . Its hepatoprotective properties, attributed to its antioxidant and anti-inflammatory activities, position it as a promising lead compound for the development of new therapies for liver disorders.
Future research should focus on:
-
Elucidation of the complete biosynthetic pathway: This will enable metabolic engineering approaches for enhanced production.
-
In-depth mechanistic studies: To fully understand the molecular targets and signaling pathways modulated by Ganosporeric acid A.
-
Preclinical and clinical investigations: To evaluate its efficacy and safety in animal models and eventually in humans.
-
Development of synthetic and semi-synthetic analogs: To improve its pharmacological properties and explore structure-activity relationships.
References
-
ResearchGate. The 3D model of the structure of stearic acid. | Download Scientific Diagram. [Link]
-
ResearchGate. Ganoderic Acid A: A Potential Natural Neuroprotective Agent for Neurological Disorders: A Review. [Link]
- Google Patents. CN104073344A - Extracting method for ganoderma lucidum spore oil.
-
PubMed Central. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review. [Link]
-
ResearchGate. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis | Request PDF. [Link]
-
PubMed. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation. [Link]
- Google Patents. CN104845732A - Method for efficiently extracting ganoderma lucidum spores oil by using subcritical mixed solvent.
-
PubChem. Ganosporeric acid A. [Link]
- Google Patents.
-
National Institutes of Health. Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. [Link]
-
PubMed Central. Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast. [Link]
-
PubMed. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis. [Link]
-
ResearchGate. Extraction and isolation of ganoderic acid Σ from Ganoderma lucidum. [Link]
-
ResearchGate. Biosynthetic pathway of ganoderic acid (Shiao, 2013; Ren et al., 2013). [Link]
-
ResearchGate. Nuclear magnetic resonance (NMR) spectral analysis of acidic... [Link]
-
ResearchGate. (PDF) Ganoderma lucidum: Novel Insight into Hepatoprotective Potential with Mechanisms of Action. [Link]
-
PubMed Central. Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions. [Link]
-
PubMed Central. The Hepatoprotection by Oleanolic Acid Preconditioning: Focusing on PPARα Activation. [Link]
-
PubMed. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography. [Link]
-
iosrphr.org. Isolation and NMR Spectral Assignments of 18-Glycyrrhetinic acid-3-O-D-glucuronide and 18-Glycyrrhetinic acid. [Link]
-
MDPI. Hepatoprotective Effect of Kaempferol—A Review. [Link]
-
ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]
-
MDPI. An Updated Review on Pharmaceutical Properties of Gamma-Aminobutyric Acid. [Link]
-
MDPI. Ellagic Acid as a Promising Antifungal Agent: A Review of Mechanisms, Synergy, and Formulation Strategies. [Link]
-
PubMed. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae. [Link]
-
Magritek. Characterizing fatty acids with advanced multinuclear NMR methods. [Link]
-
PubMed Central. Trends in GPCR drug discovery: new agents, targets and indications. [Link]
-
Semantic Scholar. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting. [Link]
-
ResearchGate. Putative ganoderic acid biosynthesis pathway in G. lucidum . Enzymes... [Link]
-
PubMed. A Comprehensive Overview of Hepatoprotective Natural Compounds: Mechanism of Action and Clinical Perspectives. [Link]
-
MDPI. Amino Acids in the Development of Prodrugs. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Ganosporeric acid A | C30H38O8 | CID 139583540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104073344A - Extracting method for ganoderma lucidum spore oil - Google Patents [patents.google.com]
- 8. CN104845732A - Method for efficiently extracting ganoderma lucidum spores oil by using subcritical mixed solvent - Google Patents [patents.google.com]
- 9. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 10. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iosrphr.org [iosrphr.org]
- 14. researchgate.net [researchgate.net]
- 15. A comprehensive overview of hepatoprotective natural compounds: mechanism of action and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Foreword: Unveiling the Therapeutic Potential of a Fungal Metabolite
An In-Depth Technical Guide to the Biological Activity of Ganosporeric Acid A
For centuries, Ganoderma lucidum (Reishi mushroom) has been a cornerstone of traditional medicine, revered for its purported health-promoting properties. Modern analytical science has allowed us to dissect its complex chemical makeup, revealing a rich arsenal of bioactive compounds. Among these, the lanostane-type triterpenoids, particularly Ganosporeric acid A (GAA), have emerged as molecules of significant scientific interest. Isolated from the spores of G. lucidum, GAA is at the forefront of research into natural products for therapeutic applications.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere summary of findings to provide a deep, mechanistic understanding of GAA's biological activities. We will explore the causality behind its effects, detail the self-validating experimental protocols used to elucidate its function, and ground these claims in authoritative scientific literature. Our objective is to equip you with the technical knowledge and practical insights necessary to advance research and development in this promising area.
The Anti-Cancer Activity of Ganosporeric Acid A: A Multi-Pronged Assault
The most extensively studied biological activity of Ganosporeric acid A is its potent anti-cancer effect, which is not mediated by a single mechanism but rather a coordinated attack on multiple hallmarks of cancer.
Induction of Cytotoxicity and Inhibition of Proliferation
The foundational anti-cancer property of any compound is its ability to inhibit the growth and viability of malignant cells. GAA has demonstrated significant dose-dependent cytotoxicity against a range of human cancer cell lines, including hepatocellular carcinoma (HepG2, SMMC7721), breast cancer (MDA-MB-231), and glioblastoma.[1][2][3] This inhibitory action is the first critical indicator of its therapeutic potential. The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of GAA required to inhibit the metabolic activity of 50% of the cancer cell population.
| Cell Line | Cancer Type | Reported IC50 (approx.) | Reference |
| HepG2 | Hepatocellular Carcinoma | Varies by study | [2] |
| SMMC7721 | Hepatocellular Carcinoma | Varies by study | [2] |
| MDA-MB-231 | Breast Cancer | Varies by study | [1] |
| U251 | Glioblastoma | Varies by study | [3] |
Note: IC50 values can vary based on experimental conditions such as treatment duration and specific assay used.
Orchestration of Apoptosis: The Programmed Cell Death Cascade
A key reason for GAA's efficacy is its ability to induce apoptosis, or programmed cell death, a critical cellular process that is often dysregulated in cancer.[2][4] Unlike necrosis, which is a chaotic cell death that triggers inflammation, apoptosis is an orderly, energy-dependent process that eliminates damaged or malignant cells without harming the surrounding tissue. GAA triggers the intrinsic (mitochondrial) apoptotic pathway.[5][6]
The mechanism involves:
-
Mitochondrial Disruption: GAA treatment leads to the disruption of the mitochondrial membrane potential.[5]
-
Cytochrome c Release: This disruption allows for the release of cytochrome c from the mitochondria into the cytosol.[5]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases, particularly the initiator caspase-9 and the executioner caspase-3.[2][5] Activated caspase-3 is the final effector, cleaving numerous cellular substrates to orchestrate the dismantling of the cell.
Caption: Intrinsic apoptosis pathway induced by Ganosporeric Acid A.
Cell Cycle Arrest: Halting Uncontrolled Division
In addition to killing cancer cells, GAA also prevents their proliferation by inducing cell cycle arrest.[2][4] The cell cycle is a tightly regulated process, and its checkpoints are crucial for preventing the propagation of genetically unstable cells. Studies have shown that GAA can arrest cancer cells at the G0/G1 or G1/S phase transition.[2] This is achieved by modulating the expression of key cell cycle regulatory proteins. Specifically, GAA has been observed to:
-
Decrease Cyclin D1 expression: A key protein that drives the progression through the G1 phase.
-
Increase p21 expression: A cyclin-dependent kinase inhibitor that acts as a brake on the cell cycle.[2]
By halting the cell cycle, GAA provides a window for DNA repair mechanisms to act or, if the damage is too severe, for apoptosis to be initiated.
Core Mechanisms: Modulation of Key Signaling Pathways
The diverse anti-cancer effects of Ganosporeric acid A are rooted in its ability to interfere with critical intracellular signaling pathways that cancer cells hijack for their survival and growth.
| Pathway | Effect of Ganosporeric Acid A | Consequence in Cancer Cells | Reference |
| PI3K/Akt | Inhibition | Decreased survival, proliferation, and promotion of apoptosis/autophagy | [3] |
| JAK/STAT3 | Inhibition | Reduced expression of anti-apoptotic proteins (e.g., Bcl-xL, Mcl-1) | [1] |
| JNK | Inhibition | Induction of apoptosis and cell cycle arrest (in cervical cancer) | [4] |
| NF-κB | Inhibition | Reduced inflammation, survival, and expression of pro-cancer genes |
Inhibition of the NF-κB Pathway: A Dual Anti-Cancer and Anti-Inflammatory Role
The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation and is constitutively active in many cancers, where it promotes cell survival, proliferation, and angiogenesis.[7] GAA has been shown to be a potent inhibitor of this pathway. In an un-stimulated cell, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli (like Lipopolysaccharide, LPS) or oncogenic signals lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate target gene expression. GAA blocks this activation, preventing the transcription of genes that protect cancer cells from apoptosis.
Caption: Inhibition of the NF-κB signaling pathway by Ganosporeric Acid A.
Hepatoprotective and Immunomodulatory Activities
Beyond its anti-cancer effects, GAA exhibits other significant biological activities.
-
Hepatoprotection: GAA has been shown to have liver-protective effects, demonstrating an ability to lower glutamate-pyruvate transaminase (GPT) levels in mice with chemically-induced liver injury.[8] More recent studies suggest it may protect against liver injury by inhibiting the JAK2-STAT3 pathway.[9]
-
Immunomodulation: While much of the immunomodulatory research has focused on polysaccharides from Ganoderma lucidum, triterpenoids like GAA also play a role.[10][11] The anti-inflammatory action via NF-κB inhibition is a key aspect of this. By modulating the immune response, GAA can help quell excessive inflammation, which is a driving factor in many chronic diseases.[11]
Experimental Protocols: A Guide to Methodological Validation
To ensure scientific integrity, the described biological activities must be validated through robust, reproducible experimental protocols. The following sections detail the standard methodologies for assessing the core activities of Ganosporeric acid A.
Experimental Workflow Overview
Caption: General experimental workflow for assessing GAA bioactivity.
Protocol: Cell Viability Assessment (MTT Assay)
Causality: This assay determines the cytotoxic effect of GAA. It relies on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Ganosporeric acid A in culture medium. Remove the old medium from the wells and add 100 µL of the GAA-containing medium to the respective wells. Include a vehicle control (e.g., DMSO diluted in medium) and a medium-only blank.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank absorbance. Plot the viability against the log of GAA concentration to determine the IC50 value.
Protocol: Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Staining)
Causality: This flow cytometry-based assay provides a self-validating system to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with GAA at the desired concentrations for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using a gentle enzyme like Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Interpretation:
-
Annexin V- / PI- (Bottom Left Quadrant): Live cells.
-
Annexin V+ / PI- (Bottom Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Top Right Quadrant): Late apoptotic/necrotic cells.
-
Annexin V- / PI+ (Top Left Quadrant): Necrotic cells/debris.
-
Protocol: Western Blot for Protein Expression Analysis
Causality: This technique allows for the detection and semi-quantification of specific proteins to validate the effect of GAA on signaling pathways. It separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the proteins of interest (e.g., cleaved caspase-3, p-Akt, total Akt, IκB).
Methodology:
-
Protein Extraction: After treatment with GAA, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-cleaved caspase-3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. Use a loading control like β-actin or GAPDH to normalize the data and confirm equal protein loading.
Conclusion and Future Directions
Ganosporeric acid A, a key bioactive triterpenoid from Ganoderma lucidum, has demonstrated a compelling and multifaceted biological activity profile, particularly in the realm of oncology. Its ability to induce cytotoxicity, apoptosis, and cell cycle arrest through the modulation of critical signaling pathways like PI3K/Akt, JAK/STAT3, and NF-κB underscores its potential as a lead compound for drug development. Furthermore, its hepatoprotective and anti-inflammatory properties suggest a broader therapeutic window.
Future research should focus on in-vivo efficacy and safety profiling, pharmacokinetic studies, and the potential for synergistic combinations with existing chemotherapeutic agents. The detailed mechanistic and methodological framework provided in this guide serves as a robust foundation for scientists and researchers dedicated to translating the promise of this natural product into tangible clinical applications.
References
- Ganosporeric acid A | Natural Product - MedchemExpress.com. (URL: )
-
Ganoderic acid a derivative induces apoptosis of cervical cancer cells by inhibiting JNK pathway - PMC. (URL: [Link])
-
Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway - PMC. (URL: [Link])
-
Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - NIH. (URL: [Link])
-
Immunomodulatory Effects of Ganoderma lucidum Bioactive Compounds on Gut–Brain and Gut–Liver Axis Disorders - PMC. (URL: [Link])
-
Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - OUCI. (URL: [Link])
-
Ganoderic acid A slows osteoarthritis progression by attenuating endoplasmic reticulum stress and blocking NF-Κb pathway. Chemical Biology & Drug Design. (URL: [Link])
-
Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - NIH. (URL: [Link])
-
Ganoderic acid A holds promising cytotoxicity on human glioblastoma mediated by incurring apoptosis and autophagy and inactivating PI3K/AKT signaling pathway. Journal of Biochemical and Molecular Toxicology. (URL: [Link])
-
Ganoderic acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - MDPI. (URL: [Link])
-
Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC. (URL: [Link])
-
Ganoderic acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed. (URL: [Link])
-
NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms. (URL: [Link])
-
Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PubMed Central. (URL: [Link])
-
Ganoderic acid Mf and S induce mitochondria mediated apoptosis in human cervical carcinoma HeLa cells. ResearchGate. (URL: [Link])
Sources
- 1. Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ganoderic acid a derivative induces apoptosis of cervical cancer cells by inhibiting JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunomodulatory Effects of Ganoderma lucidum Bioactive Compounds on Gut–Brain and Gut–Liver Axis Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Ganosporeric Acid A: A Technical Guide for Researchers
Executive Summary: Ganosporeric acid A (PubChem CID: 139583540) is a highly oxygenated lanostane-type triterpenoid isolated from the spores of the medicinal mushroom Ganoderma lucidum.[1][2] This guide provides a comprehensive overview of its chemical properties, known biological activities, and potential therapeutic applications, with a focus on its hepatoprotective effects. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction to Ganosporeric Acid A
Ganosporeric acid A is a member of the ganoderic acids, a class of triterpenoids that are considered to be among the primary bioactive constituents of Ganoderma species.[3] These fungi have a long history of use in traditional East Asian medicine.[3] Ganosporeric acid A, specifically, has been identified as a promising natural product with potential applications in the research of liver injury.[1][4] Its complex chemical structure, featuring multiple oxygenated functional groups, contributes to its unique biological profile.
Physicochemical Properties
The molecular structure and chemical properties of Ganosporeric acid A are fundamental to understanding its biological activity and for designing experimental protocols. Key identifiers and computed properties are summarized in the table below.
| Property | Value | Source |
| PubChem CID | 139583540 | [5] |
| CAS Number | 135357-25-4 | [1] |
| Molecular Formula | C₃₀H₃₈O₈ | [1][5] |
| Molecular Weight | 526.62 g/mol | [1][5] |
| IUPAC Name | 2-methyl-4-oxo-6-[(5R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid | [5] |
| XLogP3 | 1.6 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 8 | [5] |
| Rotatable Bond Count | 6 | [5] |
These properties suggest a molecule with moderate lipophilicity and a significant number of polar functional groups, which may influence its solubility, membrane permeability, and interactions with biological targets.
Solubility and Storage
For in vitro studies, Ganosporeric acid A is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (189.89 mM), which may require ultrasonication for complete dissolution.[1] Proper storage is crucial for maintaining the integrity of the compound. It should be stored at 4°C and protected from light.[1] For long-term storage in solvent, it is recommended to keep stock solutions at -80°C for up to 6 months or -20°C for up to 1 month, also with protection from light.[1][4]
Biological Activity and Potential Applications
The primary reported biological activity of Ganosporeric acid A is its hepatoprotective effect.[1][4][6] In vivo studies have demonstrated its potential in mitigating liver damage.
Hepatoprotective Effects
Research has shown that Ganosporeric acid A exhibits hepatoprotective effects in mouse models of liver injury induced by carbon tetrachloride (CCl₄) and galactosamine (GaNI).[1][4] A key indicator of this activity is its ability to lower the levels of glutamic-pyruvic transaminase (GPT), an enzyme that is released into the bloodstream when the liver is damaged.[1][4] This GPT-lowering activity suggests that Ganosporeric acid A may protect liver cells from toxin-induced damage or enhance their repair mechanisms.
The causality behind this protective effect is likely multifactorial, stemming from the anti-inflammatory and antioxidant properties commonly associated with triterpenoids from Ganoderma. By reducing oxidative stress and inflammation within the liver tissue, Ganosporeric acid A may prevent the cascade of events that leads to hepatocellular necrosis and the subsequent release of liver enzymes.
Experimental Protocols
The following section outlines a generalized workflow for the investigation of Ganosporeric acid A, from its isolation to the assessment of its biological activity.
Isolation and Purification Workflow
Ganosporeric acid A is naturally isolated from the ether-soluble fraction of Ganoderma lucidum spores.[1][4] A typical workflow for its isolation and purification is depicted below. This process is designed to systematically separate compounds based on their polarity.
Protocol Steps:
-
Extraction: Spores of Ganoderma lucidum are subjected to extraction with a nonpolar solvent like diethyl ether to isolate the lipid-soluble components.
-
Initial Separation: The resulting crude extract is then typically subjected to column chromatography on a silica gel stationary phase, eluting with a gradient of solvents of increasing polarity. This separates the complex mixture into multiple fractions.
-
Fraction Analysis: Each fraction is analyzed (e.g., by thin-layer chromatography) to identify those containing compounds with characteristics similar to Ganosporeric acid A.
-
High-Purity Isolation: Promising fractions are further purified using high-performance liquid chromatography (HPLC), often on a reversed-phase column, to isolate Ganosporeric acid A to a high degree of purity.
-
Structural Elucidation: The identity and purity of the isolated compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vivo Hepatoprotective Assay Protocol
The following is a representative protocol for evaluating the hepatoprotective activity of Ganosporeric acid A, based on the described studies.[1][4]
Self-Validating System:
-
Controls: The inclusion of a vehicle control group (no treatment), a toxin-only group, and potentially a positive control group (a known hepatoprotective agent) is essential. This allows for the differentiation of the compound's effect from spontaneous recovery or the vehicle's influence.
-
Dose-Response: Administering Ganosporeric acid A at multiple dosage levels can establish a dose-dependent effect, strengthening the evidence of its activity.
-
Blinding: Whenever possible, the administration of treatments and the analysis of outcomes should be performed in a blinded manner to prevent observer bias.
-
Statistical Analysis: The results, particularly serum GPT levels, must be analyzed using appropriate statistical methods to determine if the observed differences between groups are statistically significant.
Conclusion and Future Directions
Ganosporeric acid A is a bioactive triterpenoid from Ganoderma lucidum with demonstrated hepatoprotective properties in preclinical models. Its ability to mitigate chemically induced liver damage warrants further investigation. Future research should focus on elucidating the specific molecular mechanisms underlying its protective effects, which may involve pathways related to oxidative stress, inflammation, and apoptosis. Additionally, comprehensive pharmacokinetic and toxicological studies are necessary to evaluate its potential as a lead compound for the development of new therapeutic agents for liver diseases.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139583540, Ganosporeric acid A. Retrieved February 3, 2026, from [Link]
-
BioCrick. (n.d.). Ganosporeric acid A. Retrieved February 3, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139586622, Ganodermic acid S. Retrieved February 3, 2026, from [Link]
-
Wikipedia. (n.d.). Ganoderic acid. Retrieved February 3, 2026, from [Link]
-
Zhang, Y., et al. (2024). Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years. PubMed Central. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). New ganoderic acids, bioactive triterpenoid metabolites from the mushroom Ganoderma lucidum. Retrieved February 3, 2026, from [Link]
-
Medlife. (n.d.). Ganosporeric acid A. Retrieved February 3, 2026, from [Link]
-
MDPI. (2023). Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation. Molecules. Retrieved February 3, 2026, from [Link]
-
FooDB. (n.d.). Showing Compound Ganosporeric acid A (FDB011014). Retrieved February 3, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 471002, Ganoderic Acid A. Retrieved February 3, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139583420, Ganoderic acid-V1. Retrieved February 3, 2026, from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Ganoderic acid - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ganosporeric acid A | C30H38O8 | CID 139583540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ganosporeric acid A|135357-25-4|Ganosporeric acid A|萜类 [med-life.cn]
A Technical Guide to Differentiating Ganoderic Acid A and Ganosporeric Acid A for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the core differences between two prominent triterpenoids derived from Ganoderma species: Ganoderic acid A and Ganosporeric acid A. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development by elucidating the structural, biosynthetic, and biological distinctions that define these two molecules.
Introduction: The Lanostane Triterpenoids of Ganoderma
The genus Ganoderma, particularly Ganoderma lucidum, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the lanostane-type triterpenoids, which include the ganoderic acids, are of significant interest due to their wide range of pharmacological activities.[1] Ganoderic acid A is one of the most extensively studied of these compounds, known for its multifaceted therapeutic potential.[2] Ganosporeric acid A, isolated from the spores of G. lucidum, is a more recently identified compound with distinct biological properties.[3] Understanding the nuanced differences between these closely related molecules is paramount for targeted drug discovery and development.
Structural Elucidation and Physicochemical Properties
The fundamental difference between Ganoderic acid A and Ganosporeric acid A lies in their chemical structures, which dictates their physicochemical properties and, consequently, their biological activities. Both compounds share a lanostane skeleton, a tetracyclic triterpene framework.
Ganoderic acid A is characterized by the molecular formula C₃₀H₄₄O₇.[3] Its structure features hydroxyl and carboxyl functional groups, which contribute to its biological activities.
Ganosporeric acid A , with a molecular formula of C₃₀H₃₈O₈, exhibits a higher degree of oxidation compared to Ganoderic acid A. This is evident from the presence of additional oxygen atoms, which manifest as keto groups.
A detailed comparison of their physicochemical properties is presented in Table 1.
| Property | Ganoderic Acid A | Ganosporeric Acid A |
| Molecular Formula | C₃₀H₄₄O₇ | C₃₀H₃₈O₈ |
| Molecular Weight | 516.67 g/mol | 526.62 g/mol |
| Key Functional Groups | Hydroxyl, Carboxyl, Ketone | Multiple Ketone, Carboxyl |
| Source | Fruiting body of Ganoderma lucidum | Spores of Ganoderma lucidum[3] |
Biosynthetic Pathways: A Tale of Two Triterpenoids
The biosynthesis of ganoderic acids originates from the cyclization of squalene to form lanosterol, a critical precursor.[4] This process is catalyzed by the enzyme lanosterol synthase. Following the formation of the lanostane skeleton, a series of oxidative modifications, primarily mediated by cytochrome P450 enzymes, leads to the vast diversity of ganoderic acids.[5][6]
The biosynthetic divergence of Ganoderic acid A and Ganosporeric acid A likely occurs during these post-lanosterol modifications. The higher oxidation state of Ganosporeric acid A suggests the involvement of additional or different cytochrome P450 enzymes that introduce further keto functionalities onto the lanostane core. While the complete biosynthetic pathway for Ganosporeric acid A has not been fully elucidated, it is hypothesized to be a downstream product of the pathway leading to more common ganoderic acids like Ganoderic acid A.
Figure 1: Proposed biosynthetic divergence of Ganoderic acid A and Ganosporeric acid A.
Comparative Biological Activities
While both compounds are derived from the same medicinal mushroom, their distinct structures confer different biological activities.
Ganoderic Acid A: Ganoderic acid A has been extensively researched and demonstrates a broad spectrum of pharmacological effects, including:
-
Anti-cancer activity: It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[2]
-
Anti-inflammatory effects: It can modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases.
-
Hepatoprotective effects: Studies have indicated that Ganoderic acid A can protect the liver from damage induced by various toxins.[7][8]
-
Neuroprotective properties: Emerging research suggests its potential in protecting neuronal cells from damage.
Ganosporeric Acid A: The biological activities of Ganosporeric acid A are less explored. However, available research points towards a significant and specific activity:
-
Hepatoprotective activity: It has been shown to exhibit hepatoprotective effects by lowering glutamic-pyruvic transaminase (GPT) levels in mice with liver injury.[3] This suggests a more targeted role in liver health compared to the broader activities of Ganoderic acid A.
Due to the lack of direct comparative studies, a quantitative comparison of their potencies is not currently possible. However, the available data suggests that while Ganoderic acid A has a wider range of activities, Ganosporeric acid A may possess a more potent or specific hepatoprotective effect.
Experimental Protocols for Separation and Analysis
The structural similarity of Ganoderic acid A and Ganosporeric acid A presents a challenge for their separation and analysis. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) are the methods of choice for their quantification and identification.[9][10]
Sample Preparation from Ganoderma
-
Source Material: Use either the dried fruiting body of G. lucidum for Ganoderic acid A or the spores for Ganosporeric acid A.
-
Extraction: Pulverize the source material and extract with a suitable organic solvent, such as ethanol or methanol, using sonication or Soxhlet extraction.
-
Fractionation: Concentrate the crude extract and partition it between water and a nonpolar solvent (e.g., ethyl acetate) to enrich the triterpenoid fraction.
-
Purification: Subject the enriched fraction to column chromatography on silica gel or Sephadex LH-20 for further purification.
HPLC Method for Separation
A reverse-phase HPLC method can be optimized for the separation of these two compounds.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution system of acetonitrile and water (containing 0.1% formic acid) is typically effective. The gradient should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 252 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Figure 2: Experimental workflow for the separation and analysis of Ganoderic acids.
Conclusion and Future Directions
Ganoderic acid A and Ganosporeric acid A, while both originating from Ganoderma lucidum, are distinct chemical entities with differing biological activities. The primary difference lies in the higher degree of oxidation in Ganosporeric acid A, which likely contributes to its more specific hepatoprotective effects. Ganoderic acid A, in contrast, exhibits a broader pharmacological profile.
Future research should focus on:
-
Direct comparative studies: Conducting head-to-head comparisons of their biological activities in various in vitro and in vivo models to ascertain their relative potencies and therapeutic potential.
-
Elucidation of biosynthetic pathways: Identifying the specific cytochrome P450 enzymes responsible for the synthesis of Ganosporeric acid A to understand the molecular basis of their structural divergence.
-
Development of optimized analytical methods: Establishing validated and robust analytical protocols for the routine separation and quantification of these two compounds in complex mixtures.
A deeper understanding of the differences between these two triterpenoids will undoubtedly pave the way for their targeted application in the development of novel therapeutics.
References
- BenchChem. (2025). A Comparative Analysis of Ganoderenic Acid C and Ganoderic Acid A: A Guide for Researchers. BenchChem.
- Food & Function. (2022). Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition. Food & Function, 13(8), 4483-4498.
- Frontiers in Pharmacology. (2017). Ganoderic Acid A Metabolites and Their Metabolic Kinetics. Frontiers in Pharmacology, 8, 117.
- MDPI. (2024). Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years. Molecules, 29(21), 4975.
- MDPI. (2023). Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation. International Journal of Molecular Sciences, 24(5), 4895.
- Journal of Food and Drug Analysis. (2004). Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae. Journal of Food and Drug Analysis, 12(3).
- e-Century Publishing Corporation. (2024). Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning.
-
ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectral data of compounds 1. Retrieved from [Link]
- Food & Function. (2022). Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition. Food & Function, 13(8), 4483-4498.
- MDPI. (2021). The Triterpenoid High-Performance Liquid Chromatography Analytical Profiles of the Mycelia of Ganoderma lucidum (lingzhi). Molecules, 26(16), 4975.
- MDPI. (2023). Ganoderma lucidum: Novel Insight into Hepatoprotective Potential with Mechanisms of Action. Journal of Fungi, 9(4), 466.
- PubMed Central. (2024). Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years. Molecules, 29(21), 4975.
-
PubMed. (n.d.). [Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae]. Retrieved from [Link]
-
PubMed. (n.d.). [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores]. Retrieved from [Link]
-
PubMed. (n.d.). Molecular cloning, characterization, and differential expression of a lanosterol synthase gene from Ganoderma lucidum. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectrum data of GA in CDCl 3 (δ in ppm). Retrieved from [Link]
- Google Patents. (n.d.). Cytochrome P450 enzyme and application thereof in synthesis of ganoderma triterpenoids.
- National Institutes of Health. (2023). Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation. International Journal of Molecular Sciences, 24(5), 4895.
- ACS Publications. (2007). Analysis of triterpenoids in Ganoderma lucidum using liquid chromatography coupled with electrospray ionization mass spectrometry. Journal of Agricultural and Food Chemistry, 55(21), 8515-8523.
- ResearchGate. (2025).
-
ResearchGate. (n.d.). Lanosterol biosynthetic pathways and the major regulatory point in.... Retrieved from [Link]
- ResearchGate. (2025). (PDF) Ganoderma lucidum: Novel Insight into Hepatoprotective Potential with Mechanisms of Action.
- PubMed. (2025).
-
PubMed. (n.d.). Lanostane triterpenoids from Ganoderma hainanense J. D. Zhao. Retrieved from [Link]
-
PubMed. (n.d.). Effect of 26-oxygenosterols from Ganoderma lucidum and their activity as cholesterol synthesis inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Overexpression of the homologous lanosterol synthase gene in ganoderic acid biosynthesis in Ganoderma lingzhi. Retrieved from [Link]
- ScienceDirect. (2021). Analysis of chemical constituents in Ganoderma tsugae murr. By UPLC-Q-TOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.
- Frontiers. (2024). Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs. Frontiers in Pharmacology, 15.
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]
- ProQuest. (n.d.). Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae.
- Taylor & Francis Online. (2022). Lanostane triterpenoids from Ganoderma lucidum and their inhibitory effects against FAAH. Natural Product Research, 36(15), 3879-3887.
- ResearchGate. (2025). Lanostane-type triterpenoids from the fruiting body of Ganoderma calidophilum.
- PubMed. (2018). Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines.
Sources
- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular cloning, characterization, and differential expression of a lanosterol synthase gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genome-wide identification of CYP450 in Ganoderma lucidum and expression analysis of genes related to ganoderic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Ganosporeric acid A CAS number and chemical identifiers
CAS Number: 135357-25-4 Chemical Formula: C₃₀H₃₈O₈ Molecular Weight: 526.62 g/mol [1][2][3][4][5][6]
Executive Summary
Ganosporeric acid A is a highly oxidized lanostane-type triterpenoid isolated primarily from the ether-soluble fraction of Ganoderma lucidum spores.[1][2][3][4][5][6][7] Unlike the more ubiquitous ganoderic acids found in the fruiting body, ganosporeric acid A is a spore-specific secondary metabolite.[2] It is pharmacologically distinguished by its potent hepatoprotective activity, specifically its ability to lower glutamic-pyruvic transaminase (GPT) levels in models of chemical liver injury (e.g., CCl₄-induced).[1][2][4][7] This guide provides a comprehensive technical analysis of its chemical identifiers, structural properties, isolation protocols, and pharmacological mechanisms.[2][4]
Chemical Identity & Physicochemical Properties
The following data aggregates validated identifiers for use in analytical chemistry and database integration.
| Parameter | Technical Specification |
| IUPAC Name | (2R,6R)-2-methyl-4-oxo-6-((5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)heptanoic acid |
| Common Synonyms | Ganosporeric acid A; Ganosporerate A |
| CAS Registry Number | 135357-25-4 |
| Molecular Formula | C₃₀H₃₈O₈ |
| Exact Mass | 526.2567 Da |
| SMILES (Isomeric) | CC(C)(2[H])C(CC[C@]2(C)C3=C([C@@]4(C(CCC(CC(O)=O)=O)=O)C)C1=O)=O |
| InChI String | InChI=1S/C30H38O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19H,8-13H2,1-7H3,(H,37,38)/t14-,15-,17-,19+,28+,29+,30+/m1/s1 |
| InChI Key | AKWNYHCILPEENZ-YFIDGAHXSA-N |
| Solubility | Soluble in DMSO, Ethanol, Methanol; Poorly soluble in water. |
| Appearance | White to pale yellow powder |
Biosynthesis & Structural Classification
Ganosporeric acid A belongs to the lanostane class of triterpenoids. Its biosynthesis follows the mevalonate pathway, proceeding through squalene and 2,3-oxidosqualene.[2][4] The cyclization of 2,3-oxidosqualene to lanosterol is the critical divergence point for Ganoderma triterpenoids.[2]
The molecule is characterized by a high degree of oxidation, featuring multiple ketone groups (positions 3, 7, 11, 12,[2][4] 15) and a carboxylic acid side chain.[2] This oxidation pattern is catalyzed by specific cytochrome P450 monooxygenases (CYPs) within the fungal spores.[2]
Biosynthetic Pathway Diagram
The following diagram illustrates the logical flow from precursor metabolism to the specific synthesis of Ganosporeric acid A.
Figure 1: Biosynthetic derivation of Ganosporeric Acid A from the mevalonate pathway, highlighting the divergence of spore-specific oxidation patterns.[2][4]
Pharmacological Mechanism: Hepatoprotection[1][2][4][7]
The primary therapeutic interest in Ganosporeric acid A lies in its hepatoprotective properties. Research indicates it acts as a potent inhibitor of liver injury markers.
-
Target Pathology: Chemical liver injury (e.g., CCl₄, D-GalN).[1][2][4]
-
Mechanism:
-
Membrane Stabilization: Prevents the leakage of cellular enzymes into the bloodstream.
-
Enzyme Inhibition: Significantly lowers serum Glutamic-Pyruvic Transaminase (GPT/ALT) levels, a direct indicator of hepatocellular damage.[2][4]
-
Anti-inflammatory Modulation: Likely suppresses downstream inflammatory cytokines (TNF-α, IL-6) activated during hepatic stress, although this pathway is shared with other ganoderic acids.[1][2][4]
-
Experimental Protocols: Isolation & Analysis
The isolation of Ganosporeric acid A requires fractionation of the sporoderm-broken spores, as the tough outer shell of Ganoderma spores resists standard solvent extraction.
Protocol A: Isolation from Ganoderma lucidum Spores
-
Pre-treatment:
-
Mechanically break sporoderm of G. lucidum spores (yields >95% breakage rate).[2]
-
-
Extraction:
-
Extract broken spores with 95% Ethanol (reflux, 3x, 2h each).
-
Concentrate combined extracts under reduced pressure to obtain crude residue.[2]
-
-
Fractionation:
-
Purification (Chromatography):
-
Recrystallization:
-
Purify final fractions using Methanol/Water to yield Ganosporeric acid A crystals.[2]
-
Protocol B: Analytical Verification (HPLC)
To verify the identity and purity of the isolated compound:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 250 mm).[1][2][4]
-
Mobile Phase: Acetonitrile (A) : 0.1% Phosphoric Acid in Water (B).[2][4]
-
Gradient: 0-20 min (30% A), 20-40 min (linear increase to 80% A).
-
-
Flow Rate: 1.0 mL/min.[2]
-
Wavelength: 254 nm (characteristic absorption for triterpenoid enone systems).[2][4]
-
Retention Time: Calibrate against standard; typically elutes between 15-25 minutes depending on gradient slope.
Isolation Workflow Diagram
Figure 2: Step-by-step isolation workflow from raw spore material to purified compound.[1][2][4]
References
-
FooDB. (n.d.).[2][4] Compound Summary: Ganosporeric acid A (FDB011014).[2][4] Retrieved from [Link][1][2][4]
-
DC Chemicals. (n.d.).[2][4] Ganosporeric acid A: Chemical Properties and Biological Activity. Retrieved from [Link][1][2][4]
-
Chen, R. Y., & Yu, D. Q. (1991).[2][4] Studies on the triterpenoid constituents of the spores from Ganoderma lucidum karst. Yao Xue Xue Bao (Acta Pharmaceutica Sinica), 26(4), 267-273.[1][2][4] (Primary isolation source).[2][4][7][8][9][10]
Sources
- 1. Showing Compound Ganosporeric acid A (FDB011014) - FooDB [foodb.ca]
- 2. medkoo.com [medkoo.com]
- 3. Ganosporeric acid A Datasheet DC Chemicals [dcchemicals.com]
- 4. Ganoderic acid - Wikipedia [en.wikipedia.org]
- 5. Ganosporeric acid A|CAS 135357-25-4|DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation [mdpi.com]
- 9. The Pharmacological Effects of Triterpenoids from Ganoderma lucidum and the Regulation of Its Biosynthesis [scirp.org]
- 10. longdom.org [longdom.org]
Methodological & Application
Protocol for the Isolation of Ganosporeric Acid A from Reishi Mushroom (Ganoderma lucidum)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Ganosporeric Acid A
Ganoderma lucidum, colloquially known as the Reishi mushroom, is a cornerstone of traditional medicine, revered for its diverse pharmacological properties. Among its myriad of bioactive constituents, the triterpenoids, particularly Ganosporeric acid A, have garnered significant scientific attention. Ganosporeric acid A, a highly oxygenated lanostane-type triterpenoid, is primarily found in the spores of the mushroom.[1] Research has indicated its potential in the context of liver health, making it a compound of interest for further investigation and drug development.[1]
This application note provides a comprehensive, step-by-step protocol for the isolation of high-purity Ganosporeric acid A from Ganoderma lucidum. The methodology is designed to be robust and reproducible, guiding researchers through sample preparation, extraction, and a multi-stage purification process, culminating in a crystalline final product. Each step is accompanied by an explanation of the underlying scientific principles to empower researchers in their experimental design and troubleshooting.
Chemical Profile of Ganosporeric Acid A
A foundational understanding of the physicochemical properties of Ganosporeric acid A is paramount for its successful isolation.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₈O₈ | |
| Molecular Weight | 526.62 g/mol | |
| Appearance | White crystalline powder | [2] |
| Solubility | Soluble in DMSO, methanol, ethanol; sparingly soluble in water |
Overall Isolation Workflow
The isolation of Ganosporeric acid A is a multi-step process designed to systematically remove impurities and enrich the target compound. The workflow begins with an efficient extraction, followed by sequential chromatographic purifications that exploit the different physicochemical properties of Ganosporeric acid A and co-extracted compounds.
Caption: Overall workflow for the isolation of Ganosporeric acid A.
Detailed Protocols
Part 1: Extraction of Crude Triterpenoids
Rationale: The initial extraction aims to liberate the triterpenoids from the fungal matrix. An 80% ethanol-water solution is employed as the extraction solvent.[3] Ethanol is effective at solubilizing moderately polar to nonpolar compounds like triterpenoids.[4][5] The presence of water can aid in penetrating the cell wall of the mushroom powder, enhancing the extraction efficiency. This method is also favored for its low toxicity and cost-effectiveness compared to chlorinated solvents.[3]
Protocol:
-
Maceration: Weigh 1 kg of dried, powdered Ganoderma lucidum and place it in a suitable vessel. Add 5-10 L of 80% (v/v) ethanol.
-
Extraction: Stir the mixture at 60°C for 5 hours.
-
Filtration: Separate the extract from the solid residue by filtration.
-
Repeat Extraction: Repeat the extraction process on the residue two more times with fresh 80% ethanol.
-
Pooling and Concentration: Combine the three extracts and concentrate under reduced pressure at 60°C to obtain a crude extract.
-
Acidification and Liquid-Liquid Extraction:
-
Dissolve the crude extract in 5 times its mass of water.
-
Add sodium bicarbonate (NaHCO₃) to 5% (w/v) of the total solution volume and stir until dissolved. This step converts the acidic triterpenoids into their more water-soluble salt forms.
-
Filter the solution to remove any remaining insoluble material.
-
Adjust the pH of the filtrate to 2 with 10% hydrochloric acid (HCl). This protonates the carboxyl groups of the ganoderic acids, making them less polar.
-
Perform a liquid-liquid extraction with 5 times the volume of chloroform, repeating the extraction three times.
-
Combine the chloroform layers and concentrate to dryness under reduced pressure at 40°C.
-
Part 2: Purification by Silica Gel Chromatography
Rationale: Silica gel chromatography is a form of adsorption chromatography that separates compounds based on their polarity.[6][7] The stationary phase, silica gel, is polar. Nonpolar compounds will have a lower affinity for the silica gel and will elute first, while more polar compounds will be retained longer. This step is effective in separating the triterpenoid fraction from other classes of compounds.[8] A gradient elution with increasing polarity (chloroform to chloroform:acetone) allows for the sequential elution of compounds with increasing polarity.
Protocol:
-
Column Packing: Pack a chromatography column with 200-300 mesh silica gel using chloroform as the solvent.
-
Sample Loading: Dissolve the dried extract from the previous step in a minimal amount of chloroform and load it onto the column.
-
Gradient Elution: Elute the column with a gradient of chloroform and acetone, starting with a volume ratio of 10:1 and gradually increasing the polarity to 3:1.
-
Fraction Collection: Collect fractions and monitor the elution of Ganosporeric acid A using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pooling and Concentration: Combine the fractions containing the crude Ganosporeric acid A and concentrate to dryness. At this stage, a purity of over 85% can be expected.[3]
Part 3: Purification by Sephadex LH-20 Gel Chromatography
Rationale: Sephadex LH-20 is a lipophilic, cross-linked dextran gel that separates molecules based on a combination of size exclusion and partition chromatography.[9][10][11] Its dual hydrophilic and lipophilic nature makes it particularly suitable for the purification of natural products like terpenoids in organic solvents.[9][10][11] This step further refines the Ganosporeric acid A fraction by removing impurities of different sizes and polarities.
Protocol:
-
Column Preparation: Swell the Sephadex LH-20 gel in a 51% (v/v) methanol-water solution and pack it into a column.
-
Sample Loading: Dissolve the concentrated fraction from the silica gel chromatography step in the mobile phase and load it onto the column.
-
Isocratic Elution: Elute the column with a 51% methanol-water solution.
-
Fraction Collection and Analysis: Collect fractions and monitor for the presence of Ganosporeric acid A using HPLC.
-
Concentration: Pool the pure fractions and concentrate to dryness under reduced pressure at 40°C.
Part 4: Recrystallization
Rationale: Recrystallization is the final step to achieve high-purity Ganosporeric acid A. This technique relies on the principle that the solubility of a compound increases with temperature. A suitable solvent system is one in which the target compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain either soluble or insoluble at all temperatures. The patent suggests a chloroform:methanol (4:6) mixture for the recrystallization of Ganosporeric acid A.[3]
Protocol:
-
Dissolution: Dissolve the purified Ganosporeric acid A from the Sephadex LH-20 column in chloroform.
-
Induce Crystallization: Add methanol in a 4:6 volume ratio of chloroform to methanol.
-
Crystal Formation: Store the solution at 4°C to allow for the formation of white crystals.
-
Isolation of Crystals: Isolate the crystals by filtration and wash with a small amount of cold methanol.
-
Drying: Dry the crystals under vacuum to obtain Ganosporeric acid A with a purity of >97.5%.[3]
Quality Control and Analysis
Rationale: High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the qualitative and quantitative analysis of Ganosporeric acid A.[12] A reversed-phase C18 column is commonly used, which separates compounds based on their hydrophobicity. Ganosporeric acid A, being a moderately polar molecule, will be retained on the nonpolar stationary phase and eluted with a mobile phase of acetonitrile and acidified water. The acidic component in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation. Detection is typically performed using a UV detector at around 252 nm, which corresponds to the chromophores in the ganoderic acid structure.
HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Acetic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 252 nm |
| Injection Volume | 10 µL |
Expected Yields and Purity
The following table provides an overview of the expected purity and yield at different stages of the isolation process, based on the referenced patent.[3]
| Purification Stage | Expected Purity | Overall Yield (relative to Ganosporeric acid A in raw material) |
| After Silica Gel Chromatography | > 85% | - |
| After Sephadex LH-20 Chromatography | - | - |
| After Recrystallization | > 97.5% | 35% |
Conclusion
This application note details a robust and efficient protocol for the isolation of high-purity Ganosporeric acid A from Ganoderma lucidum. By providing a thorough explanation of the scientific principles behind each step, this guide aims to equip researchers with the necessary knowledge to successfully isolate this promising bioactive compound for further research and development. The multi-step purification strategy, combining extraction, adsorption chromatography, size-exclusion/partition chromatography, and recrystallization, ensures a final product of high purity suitable for a range of scientific applications.
References
- CN104031107A - Method for extracting ganoderic acid A
-
The Pressure Enhances the Extraction Yield of Total Triterpenoids from Ganoderma Lucidum. (2018). MATEC Web of Conferences, 232, 03022. [Link]
-
Zheng, S., Zhang, W., & Liu, S. (2020). Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities. PLoS ONE, 15(12), e0244749. [Link]
-
Chen, S., Li, Z., & Li, W. (2018). Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography. Biomedical Chromatography, 32(10), e4283. [Link]
-
Chromatography on Sephadex LH20 as an efficient purification step after removal of internucleotide 2,2,2-trichloroethyl protective groups from oligoribonucleotide phosphotriesters. (1984). Nucleic Acids Research, 12(17), 6859–6869. [Link]
-
Tang, W., Liu, J. W., Zhao, W. M., Wei, D. Z., & Zhong, J. J. (2006). Separation of targeted ganoderic acids from Ganoderma lucidum by reversed phase liquid chromatography with ultraviolet and mass spectrometry detections. Journal of Chromatography B, 840(2), 107-114. [Link]
-
Li, Y. B., Wang, J. L., & Zhong, J. J. (2011). Recovery of ganoderic acids from Ganoderma lucidum mycelia by macroporous adsorption resins. Biotechnology and Bioprocess Engineering, 16(2), 326-333. [Link]
-
Boh, B., Hodžar, D., Dolničar, D., Berovič, M., & Pohleven, F. (2001). Isolation and Quantification of Triterpenoid Acids from Ganoderma applanatum of Istrian Origin. Food Technology and Biotechnology, 39(3), 193-198. [Link]
-
Sephadex LH-20. (n.d.). Cytiva. [Link]
-
Optimization of Triterpenoid Extraction from Ganoderma lucidum by Ethanol-Modified Supercritical Carbon Dioxide andthe Biological Properties of the Extract. (2022). Molecules, 27(4), 1345. [Link]
-
Chen, S. N., Chang, C. S., & Shiao, M. S. (2003). Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae. Journal of Food and Drug Analysis, 11(3). [Link]
-
The Development of Novel Ganoderic-Acid-Encapsulated Nanodispersions Using the Combination of Ultrasonic Cavitation and Solvent Evaporation through Response Surface Optimization. (2023). Pharmaceutics, 15(6), 1745. [Link]
-
Chen, Y., et al. (2012). Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth. Food Chemistry, 134(2), 1133-1139. [Link]
-
Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation. (2023). Molecules, 28(5), 2305. [Link]
-
Cör, D., Knez, Ž., & Hrnčič, M. K. (2018). Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology. Food and Function, 9(1), 388-399. [Link]
-
Sephadex® LH-20. (n.d.). ResearchGate. [Link]
-
Sephadex LH-20. (n.d.). Cytiva. [Link]
-
Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. (2022). Molecules, 27(13), 4195. [Link]
-
Extraction and isolation of ganoderic acid Σ from Ganoderma lucidum. (2018). Journal of Natural Products, 81(6), 1386-1392. [Link]
-
The Pressure Enhances the Extraction Yield of Total Triterpenoids from Ganoderma Lucidum. (2018). MATEC Web of Conferences, 232, 03022. [Link]
-
Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor. (2018). Molecules, 23(10), 2583. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]
-
How Does Silica Gel Chromatography Work? (2023, January 27). Chemistry For Everyone. [Link]
-
Column Chromatography for Terpenoids and Flavonoids. (2012). In Chromatography and Its Applications. IntechOpen. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
- 6. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. researchgate.net [researchgate.net]
- 11. prep-hplc.com [prep-hplc.com]
- 12. jfda-online.com [jfda-online.com]
Application Note: Robust HPLC Method Development for Ganosporeric Acid A Detection
Executive Summary
Ganosporeric acid A is a distinct lanostane-type triterpenoid found predominantly in the spores of Ganoderma lucidum. Unlike the more ubiquitous Ganoderic acids (A, B, C) found in the fruiting body, spore-specific triterpenes often exhibit higher lipophilicity and distinct pharmacological profiles.
This guide provides a comprehensive framework for developing a High-Performance Liquid Chromatography (HPLC) method for Ganosporeric acid A. It addresses the primary analytical challenges: structural isomerism (requiring high-resolution separation) and ionization suppression (requiring strict pH control).
Physicochemical Profile & Strategy
Understanding the molecule is the prerequisite for separation.
| Feature | Characteristic | Chromatographic Implication |
| Scaffold | Lanostane Triterpenoid | Highly hydrophobic; requires C18 stationary phase and high organic mobile phase strength. |
| Functional Groups | Carboxylic Acid (-COOH) | Weak acid (pKa ~4.5). Must be kept protonated (pH < 3.0) to prevent peak tailing and split peaks. |
| Chromophore | Conjugated ketone/diene | UV absorption typically maxes at 254 nm (primary) and 210 nm (secondary/non-specific). |
| Matrix | Ganoderma Spores | High lipid/oil content (sporoderm). Requires defatting or specific extraction solvents (EtOH/MeOH). |
The "Why" Behind the Method
-
Acidic Mobile Phase: We use 0.1% Phosphoric Acid or Acetic Acid. Without this, the carboxylic acid moiety will partially ionize, leading to "fronting" or "tailing" peaks and shifting retention times.
-
Gradient Elution: Ganoderma extracts contain over 100 triterpenoids. Isocratic elution will either fail to elute Ganosporeric acid A or co-elute it with Ganoderic acid A. A gradient is mandatory.
-
Temperature Control: Triterpenoid resolution is temperature-sensitive. We standardize at 30°C to ensure reproducibility.
Experimental Protocol
Reagents and Equipment[1][2][3][4][5][6][7]
-
HPLC System: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).
-
Column: Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) or Phenomenex Luna C18(2).
-
Note: "SB" (StableBond) is preferred for acidic mobile phases to prevent phase collapse.
-
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Phosphoric Acid (H3PO4).
-
Standard: Ganosporeric Acid A reference standard (>98% purity).
Sample Preparation Workflow
The spore wall (sporoderm) prevents efficient extraction. Physical disruption is critical.
Step 1: Sporoderm Breaking (Physical)
-
Use ultra-fine pulverized spore powder (broken rate >98%).
-
If using whole spores, perform bead beating or prolonged ultrasonication.
Step 2: Extraction
-
Weigh 1.0 g of spore powder into a 50 mL centrifuge tube.
-
Add 25 mL of Ethanol (Absolute or 95%). Ethanol is preferred over Methanol for spore lipids.
-
Ultrasonicate at 40 kHz (300 W) for 45 minutes at 30°C.
-
Centrifuge at 5,000 rpm for 10 minutes.
-
Collect supernatant.
-
Optional: Re-extract residue with 25 mL Ethanol and combine supernatants.
Step 3: Purification
-
Evaporate combined extract to dryness under vacuum (Rotavap at 45°C).
-
Re-dissolve residue in 2 mL Methanol .
-
Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
HPLC Method Parameters[1][4][5][7][8]
| Parameter | Setting |
| Column Temp | 30°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Detection | UV at 254 nm (Reference: 360 nm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.1) |
| Mobile Phase B | Acetonitrile |
Gradient Program:
-
Initial: 30% B
-
0–10 min: 30% → 45% B (Elutes polar impurities)
-
10–35 min: 45% → 55% B (Critical region for Ganosporeric Acid A separation)
-
35–50 min: 55% → 90% B (Column wash)
-
50–55 min: 90% B (Hold)
-
55.1 min: 30% B (Re-equilibration)
Visualization of Workflow
Figure 1: Sample Preparation & Analysis Logic
This diagram illustrates the critical path from raw spores to data, highlighting the decision points for troubleshooting.
Caption: Workflow for extraction and analysis. Note the feedback loop at "Peak Shape Check" to ensure acid suppression is effective.
Method Validation (ICH Guidelines)
To ensure the method is authoritative, the following validation parameters must be met:
-
Specificity: Inject a blank (Methanol) and ensure no interference at the retention time of Ganosporeric Acid A (typically ~18-25 min depending on exact gradient). Use DAD peak purity analysis to confirm no co-eluting isomers.
-
Linearity: Prepare 5 concentrations (e.g., 10, 50, 100, 200, 500 µg/mL).
must be .[1] -
LOD/LOQ: Determine based on Signal-to-Noise ratio (S/N).
-
LOD: S/N = 3
-
LOQ: S/N = 10
-
-
Precision:
-
Intra-day: 6 injections of the same sample (RSD < 2.0%).
-
Inter-day: Analysis on 3 consecutive days.
-
-
Recovery: Spike known amounts of standard into the spore matrix. Recovery should range between 95%–105%.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols; pH > pKa. | Increase acid concentration in Mobile Phase A (up to 0.2% H3PO4). Use "End-capped" columns. |
| Baseline Drift | Gradient absorption differences. | Ensure Mobile Phase A and B have similar UV cutoffs. Use HPLC-grade ACN. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in mobile phase (30% ACN) instead of 100% MeOH if injection volume is large (>10 µL). |
| Low Resolution | Co-elution with Ganoderic Acid A. | Flatten the gradient slope between 10–35 mins (e.g., 0.5% B/min change). |
References
-
Chen, Y., et al. (2012). "Qualitative and quantitative analysis of triterpenoids in Ganoderma spores by HPLC-DAD-ESI-MS." Journal of Pharmaceutical and Biomedical Analysis.
-
Keypour, S., et al. (2008). "Optimization of the extraction of ganoderic acids from Ganoderma lucidum using response surface methodology." Food Chemistry.
-
Tang, W., & Zhang, Y. (2004). "Content determination of Ganoderic Acid A and B in Ganoderma by HPLC." Chinese Journal of Pharmaceutical Analysis.
-
United States Pharmacopeia (USP). "Ganoderma Lucidum Fruiting Body Monograph."[2] USP-NF.
Sources
Application Note: High-Sensitivity LC-MS/MS Profiling of Ganosporeric Acid A in Ganoderma lucidum Ethanol Extracts
Topic: LC-MS/MS Profiling of Ganosporeric Acid A in Ethanol Extracts Type: Detailed Application Note & Protocol Audience: Analytical Chemists, Drug Development Scientists, Natural Product Researchers[1]
Introduction & Scientific Rationale
Ganosporeric acid A (C₃₀H₃₈O₈, MW 526.62) is a bioactive lanostane-type triterpenoid found primarily in the spores and fruiting bodies of Ganoderma lucidum (Lingzhi). Unlike the more ubiquitous Ganoderic acids A and B, Ganosporeric acid A possesses a distinct oxidation pattern that contributes to its specific pharmacological profile, including hepatoprotective effects and potential viral protease inhibition.
The Analytical Challenge: Profiling Ganosporeric acid A in ethanol extracts is complicated by the "triterpenoid storm"—the presence of over 150 structurally similar isomers (e.g., Ganoderic acid isomers, Lucidenic acids) with identical or near-identical mass-to-charge ratios (m/z). Standard UV detection lacks the specificity required for accurate quantification.
The Solution: This protocol utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) in Negative Electrospray Ionization (ESI-) mode. We employ Multiple Reaction Monitoring (MRM) to isolate the specific precursor-to-product ion transitions unique to Ganosporeric acid A, ensuring high specificity even in crude ethanol matrices.
Chemical Identity & Target Analytes
| Compound Name | Molecular Formula | Monoisotopic Mass | Precursor Ion [M-H]⁻ | Key Fragment Ions (MS2) | Polarity |
| Ganosporeric Acid A | C₃₀H₃₈O₈ | 526.2567 Da | 525.25 | 507.2 (Quant), 451.2 (Qual) | Negative |
| Ganoderic Acid A (IS) | C₃₀H₄₄O₇ | 516.3087 Da | 515.30 | 497.3, 285.1 | Negative |
Note: Ganoderic Acid A is recommended as an Internal Standard (IS) due to its similar elution behavior and ionization efficiency, assuming it is not the target of quantification itself. Alternatively, Glycyrrhetinic acid can be used.[1]
Experimental Protocol
Reagents and Materials[3][4][5][6]
-
Standards: Ganosporeric acid A (>98% purity), Ganoderic acid A (Internal Standard).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.[1]
-
Matrix: Ganoderma lucidum spore powder or dried fruiting body.
Sample Preparation Workflow
The extraction efficiency of triterpenoids is highly dependent on ethanol concentration. We utilize a 95% ethanol extraction assisted by ultrasonication to maximize the yield of the lipophilic Ganosporeric acid A while minimizing polysaccharide co-extraction.
Step-by-Step Protocol:
-
Pulverization: Grind dried G. lucidum samples to a fine powder (pass through 40-mesh sieve).
-
Weighing: Weigh 1.0 g of powder into a 50 mL centrifuge tube.
-
Internal Standard Spike: Add 50 µL of Internal Standard solution (100 µg/mL in MeOH).
-
Extraction:
-
Add 20 mL of 95% Ethanol .
-
Vortex for 1 min.
-
Ultrasonication: Sonicate at 40 kHz, 45°C for 45 minutes.
-
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer supernatant to a fresh tube.
-
Re-extraction (Optional but Recommended): Repeat steps 4-6 once and combine supernatants.
-
Drying: Evaporate combined extract to dryness under nitrogen stream at 40°C.
-
Reconstitution: Reconstitute residue in 1.0 mL Methanol .
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an LC vial.
LC-MS/MS Method Parameters
Chromatography (UHPLC):
-
Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm). Why: T3 bonding provides superior retention for polar groups on triterpenoids compared to standard C18.
-
Column Temp: 40°C.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile.
Gradient Elution Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 70 | 30 | Initial |
| 2.0 | 70 | 30 | 6 |
| 15.0 | 10 | 90 | 6 |
| 18.0 | 10 | 90 | 6 |
| 18.1 | 70 | 30 | 1 |
| 21.0 | 70 | 30 | 1 |
Mass Spectrometry (Triple Quadrupole):
-
Source: Electrospray Ionization (ESI) Negative Mode.
-
Spray Voltage: -4500 V.
-
Source Temp: 500°C.
-
Curtain Gas: 30 psi.
-
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Cone (V) | Collision (eV) | Type |
| Ganosporeric Acid A | 525.2 | 507.2 | 50 | 45 | 35 | Quantifier |
| 525.2 | 451.2 | 50 | 45 | 45 | Qualifier | |
| 525.2 | 129.1 | 50 | 45 | 55 | Qualifier |
Note: The transition 525.2 -> 507.2 corresponds to the loss of water [M-H-H₂O]⁻, a common fragmentation for hydroxylated triterpenoids. The 451.2 fragment often corresponds to ring cleavage or loss of side chains.
Visualizations
Extraction & Cleanup Workflow
This diagram illustrates the critical path from raw material to analytical vial, emphasizing the split between discarding solid waste and concentrating the analyte.
Caption: Optimized ethanol extraction workflow for recovery of lipophilic triterpenoids from Ganoderma matrix.
MS/MS Fragmentation Logic
Understanding the fragmentation is crucial for confirming identity. The following diagram maps the precursor ion to its specific product ions used in MRM.
Caption: Proposed fragmentation pathway of Ganosporeric Acid A in negative ESI mode.
Method Validation & Quality Control
To ensure the trustworthiness of the data, the following validation parameters must be met:
-
Linearity: Prepare a calibration curve (10 – 1000 ng/mL) in methanol. The correlation coefficient (
) must be . -
Recovery: Spike blank matrix (or matrix with known low levels) at three concentration levels (low, medium, high). Acceptable recovery range: 80% - 120% .
-
Matrix Effect (ME): Calculate ME using the formula:
-
If ME is outside
, matrix-matched calibration curves are required.
-
-
Carryover: Inject a solvent blank immediately after the highest standard. Peak area in blank should be
of the LOQ.
Data Analysis & Interpretation
-
Identification: Retention time must match the standard within
min. The ratio of Quantifier/Qualifier ions must match the standard within . -
Quantification: Use the peak area ratio of Ganosporeric acid A to the Internal Standard.
-
Reporting: Report results as
(dry weight) of original sample.
References
-
NP-MRD (Natural Products Magnetic Resonance Database). (2022). Ganosporeric acid A. NP-MRD. [Link]
-
Chen, Y., et al. (2019).[3] Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury. Journal of Ethnopharmacology. [Link]
-
Yang, M., et al. (2007). Qualitative and quantitative analysis of triterpenoids in Ganoderma lucidum by HPLC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Potential preventive markers in the intracerebral hemorrhage process are revealed by serum untargeted metabolomics in mice using hypertensive cerebral microbleeds [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of Ganosporeric Acid A via Silica Gel Chromatography
Abstract & Scientific Context
Ganosporeric acid A (C₃₀H₃₈O₈) is a highly oxygenated lanostane triterpenoid found specifically in the spores of Ganoderma lucidum.[1][2] Unlike the more abundant ganoderic acids found in the fruiting body, Ganosporeric acid A possesses a unique chemical signature characterized by a terminal carboxylic acid and multiple ketone functionalities.[1] It has demonstrated significant hepatoprotective potential, particularly in lowering GPT levels in chemically induced liver injury models.[1][3][4]
The Purification Challenge: The isolation of Ganosporeric acid A is complicated by the "spore barrier" (chitinous sporoderm) and the presence of structurally similar congeners (e.g., Ganoderic acids A, B, and C).[1] Standard extraction often yields a complex matrix of lipids and isomers.[1] This protocol details a Silica Gel Column Chromatography (SGCC) workflow optimized for resolution and yield, utilizing a specific Chloroform/Methanol gradient with acid modulation to suppress ionization and prevent peak tailing.[1][5][3]
Physicochemical Profile & Strategy
Understanding the molecule is the first step to purification.[1]
| Property | Data | Implication for Chromatography |
| Formula | C₃₀H₃₈O₈ | High molecular weight triterpenoid.[5][3][6][7] |
| Polarity | Moderate-High | Contains -COOH and multiple =O[5][3][6][7] groups. Requires polar modifiers (MeOH).[1][5][3] |
| Acidity | Weak Acid (pKa ~4.[1][5][3][6]1) | Crucial: Mobile phase must contain weak acid (Acetic Acid) to keep the molecule protonated (R-COOH) rather than ionized (R-COO⁻), ensuring sharp bands.[1][5][3][6][7] |
| Solubility | Soluble in CHCl₃, MeOH, EtOAc | Insoluble in Hexane/Water.[1][5][3][6][7] Ideal for Chloroform-based liquid loading or dry loading.[1][5][3][6][7] |
| UV Abs | λmax ~252-257 nm | Detectable via UV due to conjugated enone system.[1][5][3][6][7] |
Pre-Column Preparation (Critical Path)
Direct extraction of spores is inefficient due to the sporoderm.[1] This protocol assumes the use of sporoderm-broken spores.[6][7][8]
Extraction & Enrichment Workflow
-
Sporoderm Breaking: Use physical ultrafine grinding or enzymatic digestion (chitinase/cellulase) to expose the spore oil.[1][3]
-
Primary Extraction: Extract broken spores with 95% Ethanol (reflux, 3h x 3).
-
Partitioning (The "Cut"):
Silica Gel Column Chromatography Protocol
Materials
-
Stationary Phase: Silica Gel 60 (Merck), particle size 0.063–0.200 mm (70–230 mesh).[1][5][3][7]
-
Column Dimensions: 50 mm ID x 600 mm length (for ~5-10g crude extract).
-
Mobile Phase A: Chloroform (CHCl₃) [Stabilized with ethanol/amylene].[1][5][3]
Column Packing (Slurry Method)
Expert Insight: Avoid dry packing for triterpenoids; the heat of solvation can crack the silica bed.[1]
-
Suspend Silica Gel in CHCl₃ (Ratio: 30g silica per 1g crude extract).
-
Pour slurry into the column, tapping continuously to release air bubbles and settle the bed.
-
Equilibrate with 2 column volumes (CV) of CHCl₃:AcOH (99.9:0.1) .
Sample Loading (Dry Loading)
Why Dry Load? Triterpenoid extracts are often sticky gums.[1][3] Wet loading causes streaking.[1][3]
-
Dissolve the Chloroform-soluble fraction in a minimum volume of CHCl₃/MeOH.[1][3]
-
Add silica gel (1:1 ratio by weight to extract).
-
Evaporate solvent via rotary evaporator until a free-flowing powder remains.
-
Gently layer this powder onto the top of the packed column bed.[1]
-
Add a 1cm layer of sea sand to protect the bed surface.[1]
Gradient Elution Strategy
Run the column at a flow rate of ~2-3 mL/min. Collect 50mL fractions.
| Step | Solvent System (v/v) | Ratio | Purpose |
| 1 | CHCl₃ : AcOH | 100 : 0.1 | Elute non-polar sterols and fatty acids.[1][5][3][6][7] |
| 2 | CHCl₃ : MeOH : AcOH | 50 : 1 : 0.1 | Elute mono-oxygenated triterpenes. |
| 3 | CHCl₃ : MeOH : AcOH | 20 : 1 : 0.1 | Target Window Start. Ganosporeric acid A typically elutes here.[1][5][3][6][7] |
| 4 | CHCl₃ : MeOH : AcOH | 10 : 1 : 0.1 | Target Window End. Elute remaining polar ganoderic acids.[1][3][6] |
| 5 | MeOH : AcOH | 100 : 0.1 | Column Wash (Strip highly polar glycosides).[1][5][3][6] |
Note: The 0.1% Acetic Acid is vital to prevent tailing of the carboxylic acid group.
Monitoring & Validation
Thin Layer Chromatography (TLC)
Do not rely on UV alone.[1][5][3] Triterpenoids separate well on TLC but require derivatization for clear identification.[1][3]
-
Visualization: Spray with Vanillin-Sulfuric Acid reagent and heat at 105°C for 5 mins.
-
Result: Triterpenoids appear as violet/blue/brown spots.[1][3] Ganosporeric acid A will appear in the mid-polar region (Rf ~0.4-0.5 in this system).[1][5][3]
Polishing (Recrystallization)
Pool fractions containing the target spot.[1][5][3] Evaporate to dryness.
-
Dissolve the crude solid in minimal hot Methanol .
-
Allow to cool slowly to 4°C.
Visualization of Workflow
Figure 1: Step-by-step isolation workflow for Ganosporeric Acid A from Ganoderma spores.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Tailing on TLC/Column | Ionization of -COOH group. | Add Acid: Ensure 0.1% - 1.0% Acetic Acid is present in the mobile phase.[1][5][3][6] |
| Poor Separation | Overloading or "Wet Loading".[1][3][6] | Use Dry Loading (adsorb sample to silica before loading).[1][5][3][6] Reduce sample mass to <1:30 (Sample:Silica). |
| Co-elution | Isomers (e.g., Ganoderic Acid A).[1][5][3][6][12] | Flatten the gradient.[1] Instead of jumping from 50:1 to 10:1, introduce a 20:1 step. |
| Sample Decomposition | Acid sensitivity. | If the compound degrades, switch to a neutral system (CHCl₃:MeOH) but expect broader peaks, or use Sephadex LH-20 for the final polish.[1][5][3][7] |
References
-
Chen, Y., et al. "Extraction and isolation of ganoderic acid Σ from Ganoderma lucidum."[1][3] ResearchGate.[1][3][2] Available at: [Link][1][5][3][6]
-
Keypour, S., et al. "Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms."[1] National Institutes of Health (PMC).[1][5][3] Available at: [Link][1][5][3][6]
-
PubChem. "Ganosporeric acid A | C30H38O8."[1][3] National Library of Medicine.[1][3] Available at: [Link][1][5][3][6]
-
USP-NF. "Ganoderma Lucidum Fruiting Body Monograph."[1][5][3][6][7] United States Pharmacopeia.[1][3] Available at: [Link][1][5][3][6]
-
Heleno, S.A., et al. "Fatty Acids from Ganoderma lucidum Spores: Extraction, Identification and Quantification."[1][5][3][7] MDPI Molecules. Available at: [Link][1][5][3][6]
Sources
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. Ganosporeric acid A | C30H38O8 | CID 139583540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Showing Compound Ganosporeric acid A (FDB011014) - FooDB [foodb.ca]
- 7. Ganoderic Acid A | C30H44O7 | CID 471002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN104073344A - Extracting method for ganoderma lucidum spore oil - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchtrend.net [researchtrend.net]
- 12. uspnf.com [uspnf.com]
Application Note: Supercritical CO₂ Extraction of Ganosporeric Acid A from Ganoderma lucidum Spores
Executive Summary & Scientific Rationale
Ganosporeric acid A (C₃₀H₃₈O₈) is a highly oxygenated lanostane-type triterpenoid found in the spores of Ganoderma lucidum (Reishi).[1] It exhibits significant hepatoprotective and anti-tumor properties.[1] However, its extraction presents a dual challenge:
-
The Sporoderm Barrier: The spores are encased in a resilient double-walled sporoderm (chitin and cellulose) that resists solvent penetration.
-
Solubility Paradox: While lipophilic, Ganosporeric acid A possesses polar functional groups (carboxyl and ketone moieties) that reduce its solubility in pure non-polar supercritical CO₂.[1]
This protocol details a Modified Supercritical Fluid Extraction (SFE) workflow. Unlike traditional solvent extraction (which requires toxic chloroform) or standard SFE (which only extracts fatty oils), this method utilizes a pressure-tunable CO₂ + Ethanol azeotrope to selectively solvate triterpenoids while minimizing thermal degradation.[1]
Pre-Processing: The Sporoderm Breaking Criticality
WARNING: Attempting SFE on intact spores will result in <0.5% yield.[1] The sporoderm must be mechanically or physically compromised prior to extraction.
Comparative Pre-treatment Efficacy
| Method | Breaking Rate | Thermal Damage | Suitability for SFE |
| Ultrafine Ball Milling | >98% | Low (if cooled) | High (Recommended) |
| Enzymatic Digestion | ~70% | Low | Medium (Residue issues) |
| SC-CO₂ "Explosion" | ~40-60% | None | Low (Inconsistent) |
Protocol Requirement: Use sporoderm-broken spores (breaking rate ≥98%) stored at -20°C to prevent oxidation of the exposed lipid core.
Detailed SFE Protocol
Experimental Setup
-
System: Pilot-scale SFE unit (e.g., Waters SFE Bio-Botanical or equivalent).[1]
-
Solvent: Industrial grade CO₂ (99.9% purity).[1]
-
Co-solvent (Modifier): Ethanol (HPLC Grade).[1] Note: Methanol is toxic; Ethanol is preferred for pharmaceutical applications.
-
Matrix: 100g Sporoderm-broken G. lucidum spores.[1]
Workflow Logic (DOT Diagram)
Figure 1: End-to-end workflow for the isolation of Ganosporeric acid A, highlighting the critical pressure drops for fractionation.
Step-by-Step Procedure
Step 1: Vessel Loading
-
Mix 100g of broken spores with inert glass beads (ratio 1:1) to prevent "channeling" (where CO₂ bypasses the powder).[1]
-
Insert into the extraction vessel (EV).[1]
Step 2: System Equilibration (Static Extraction)
-
Pressure: Ramp to 35 MPa (350 bar) .
-
Temperature: Set EV to 55°C .
-
Modifier Injection: Inject Ethanol to reach 15% (v/v) saturation in the vessel.
-
Hold Time: 20 minutes (static). Reason: Allows ethanol to swell the matrix and solubilize the polar triterpenoids.
Step 3: Dynamic Extraction
-
Flow Rate: 25-30 g/min (CO₂) + 15% Ethanol co-solvent flow.[1]
-
Duration: 120 minutes.[1]
-
Mechanism: The high pressure (35 MPa) increases the density of CO₂ to solvate lipids, while the ethanol and temperature (55°C) increase the solubility of the heavy triterpenoid acids (Ganosporeric acid A).
Step 4: Fractionation (The "De-Oiling" Step)
-
Separator 1 (Target Fraction): Maintain at 10 MPa / 45°C .
-
Result: The solubility of heavy triterpenoids drops drastically here. They precipitate as a yellow-brown resin.[1]
-
-
Separator 2 (Waste/Recycle): Maintain at 4-5 MPa / 30°C .
-
Result: Light fatty acids and residual ethanol are collected here.[1]
-
Analytical Validation (HPLC)[1][3]
To confirm the presence of Ganosporeric acid A in the Separator 1 fraction, use the following validated method.
| Parameter | Condition |
| Column | Agilent Zorbax SB-C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min (30% B); 10-40 min (Linear to 90% B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 252 nm (Characteristic for conjugated dienes in triterpenoids) |
| Retention Time | Ganosporeric acid A typically elutes between 18-22 min (Standard verification required) |
Troubleshooting & Optimization
Common Failure Modes
-
Low Yield (<1%):
-
Extract is too Oily:
-
Cause: Poor fractionation.[1]
-
Fix: Increase Separator 1 pressure to 12 MPa to keep light oils in the gas phase, precipitating only heavy triterpenoids.
-
-
Clogging in Restrictor:
-
Cause: Ice formation or extract precipitation.[1]
-
Fix: Increase restrictor temperature to 65°C.
-
The "Polarity Tuning" Mechanism
The addition of ethanol is not linear. As shown below, there is a threshold effect.[1]
Figure 2: Mechanism of co-solvent action.[1] Pure CO₂ fails to overcome the polarity of the triterpenoid carboxyl groups.
References
-
Suter, M. et al. (2025).[1] "Optimization of Triterpenes Extraction from Ganoderma lucidum by Supercritical Carbon Dioxide." Vietnam Journal of Science and Technology.
-
Li, X. et al. (2020).[1][3] "High-Pressure Supercritical CO₂ Extracts of Ganoderma lucidum Fruiting Body and Their Anti-hepatoma Effect." Frontiers in Pharmacology.
-
PubChem. (2023).[1] "Ganosporeric acid A - Compound Summary." National Library of Medicine.
-
Chen, Y. et al. (2012).[1] "Development of a Rapid Method to Identify Ganoderic Acids." Journal of Separation Science.
-
Yang, F. et al. (2025).[1] "Breaking the spores of Ganoderma lucidum by supercritical CO₂: Efficiency and Polysaccharide Yield." ResearchGate.[1][2]
Sources
Troubleshooting & Optimization
Technical Support Center: Ganosporeric Acid A Solubilization Guide
[1]
Executive Summary & Compound Profile
Ganosporeric acid A is a lanostane-type triterpenoid isolated from the spores of Ganoderma lucidum. Like many triterpenoids, it exhibits high lipophilicity (LogP ~3.5–4.8), making it practically insoluble in aqueous buffers.[1][2] The most common failure mode in biological assays is "solvent shock" precipitation , where the compound crashes out of solution upon dilution into culture media, leading to false negatives (loss of effective concentration) or false positives (crystal cytotoxicity).[1][2]
This guide provides a validated, tiered approach to solubilization, moving from standard solvent protocols to advanced carrier systems.[2]
Physicochemical Snapshot
| Property | Value | Implication for Cell Culture |
| Molecular Weight | 526.62 g/mol | Moderate size; diffusion is not the limiting factor.[1][3][2] |
| Water Solubility | < 0.01 g/L (Predicted) | Critical: Requires organic co-solvent or carrier.[1][3][2] |
| LogP | ~3.5 – 4.8 | Highly hydrophobic; partitions into lipid bilayers or plasticware.[1][3] |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Soluble up to ~100 mg/mL (190 mM).[1][3][2] |
Standard Protocol: The DMSO "Solvent Shock" Method
For most applications (< 50 µM final concentration), a carefully managed DMSO stock dilution is sufficient.[1][2]
Step 1: Preparation of Master Stock (10 mM)[1][3]
-
Solvent: Sterile-filtered DMSO (Cell Culture Grade, >99.9%).[1][3][2]
-
Calculation: To make 1 mL of 10 mM stock, dissolve 5.27 mg of Ganosporeric acid A in 1.0 mL DMSO.
-
Procedure:
-
Weigh powder into a glass vial (avoid plastic, which can leach plasticizers).[2]
-
Vortex vigorously for 30 seconds.
-
Optional: Sonicate in a water bath at 37°C for 5 minutes if visual particulates remain.
-
Storage: Aliquot into amber glass vials and store at -20°C (stable for 1 month) or -80°C (stable for 6 months).
-
Step 2: Dilution into Media (The Critical Step)
The Error: Adding media to the DMSO stock causes high local water concentration, forcing immediate precipitation. The Fix: Add the DMSO stock to the media with rapid dispersion.
-
Pre-warm culture media (e.g., DMEM + 10% FBS) to 37°C.[1][2]
-
Calculate the volume of stock needed.[4] Example: For 10 µM final conc. in 10 mL media, use 10 µL of 10 mM stock.
-
Place the pipette tip submerged in the center of the media volume.
-
Expel the stock rapidly while simultaneously swirling or vortexing the media.
-
Validation: Hold the tube up to a light source. The solution should be clear. If it looks "milky" or turbid (Tyndall effect), precipitation has occurred.[1][2]
Advanced Protocol: Cyclodextrin Complexation
If Ganosporeric acid A precipitates at your required concentration (often >50 µM) or if your cells are sensitive to DMSO, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) as a carrier.[1][3][2] This encapsulates the hydrophobic triterpenoid in a water-soluble "cage."[1][2]
Protocol: 1:20 Molar Ratio Complex
-
Prepare Carrier Stock: Dissolve HP-β-CD in sterile water or PBS to create a 20% (w/v) stock solution.[1][3][2] Filter sterilize (0.22 µm).
-
Prepare Compound Stock: Dissolve Ganosporeric acid A in absolute ethanol or DMSO at 50 mM .
-
Complexation:
-
Incubation: Shake or rotate at 37°C for 2–4 hours.
-
Dilution: Use this complexed solution to spike your cell culture media. The cyclodextrin keeps the triterpenoid soluble in the aqueous phase.
Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct solubilization strategy.
Figure 1: Decision matrix for solubilizing hydrophobic triterpenoids in aqueous media.
Troubleshooting FAQ
Q1: I see a fine white dust on my cells after 24 hours. Is this contamination? A: It is likely crystal precipitation , not contamination. Ganosporeric acid A is stable in DMSO but thermodynamically unstable in water. Over 24–48 hours, micro-crystals can form.
-
Diagnosis: Check the "dust" under 40x magnification. Crystals are angular/refractive; bacteria are uniform/motile.
-
Fix: Reduce the final concentration or switch to the Cyclodextrin protocol (Section 3) to improve thermodynamic stability.
Q2: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile and can cause "edge effects" in 96-well plates due to evaporation.[1][2] Furthermore, triterpenoids often have lower solubility limits in ethanol compared to DMSO. If using ethanol, ensure the final concentration in media is < 0.5% to avoid background cytotoxicity.
Q3: My compound sticks to the plastic tips. What should I do? A: Highly lipophilic compounds (LogP > 4) adsorb to polypropylene.[1][2]
-
Fix: Use Low-Retention pipette tips and glass-coated or solvent-resistant microplates if possible.[1][3][2] Always pre-wet the pipette tip with the solvent before drawing the specific volume.
Q4: How do I validate that the compound is actually in solution? A: Do not rely solely on your eyes.
-
Method: Centrifuge a sample of your media + compound (e.g., 10,000 x g for 5 mins). Measure the OD600 of the supernatant. If the OD is higher than the media-only control, you have suspended micro-precipitates. Alternatively, analyze the supernatant via HPLC to confirm the actual concentration matches the theoretical dose.
References
Sources
- 1. medkoo.com [medkoo.com]
- 2. Ganosporeric acid A | C30H38O8 | CID 139583540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound Ganosporeric acid A (FDB011014) - FooDB [foodb.ca]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS | Experimental Oncology [exp-oncology.com.ua]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Resolving co-elution of Ganosporeric acid A and Ganoderic acids in HPLC
Technical Support Center: Chromatography Division Case Reference: #TR-GL-4921 Topic: Resolution of Co-eluting Triterpenoids (Ganosporeric Acid A & Ganoderic Acids) Status: Resolved / Guide Available[1]
Executive Summary
This technical guide addresses the chromatographic separation of Ganosporeric acid A (a highly oxygenated lanostane triterpenoid found in Ganoderma lucidum spores) from the structurally related Ganoderic acids (specifically Ganoderic acid A and isomers like Ganoderic acid C2).
These compounds share a tetracyclic lanostane skeleton and a C-26 carboxylic acid moiety, leading to frequent co-elution on standard C18 columns under generic gradient conditions.[1] Successful resolution requires exploiting subtle differences in hydrogen-bonding capacity (due to the hexaoxo- functionality of Ganosporeric acid A) and strict pH control to suppress ionization.[1]
Phase 1: Diagnostic & Theory (FAQ)
Q1: Why are Ganosporeric acid A and Ganoderic acid A co-eluting on my C18 column?
A: The co-elution stems from two factors: hydrophobic similarity and ionization state .
-
Structural Homology: Both compounds are lanostane triterpenoids.[1] Ganosporeric acid A (
) is the 3,7,11,12,15,23-hexaoxo analogue.[1] While Ganoderic acid A possesses hydroxyl groups at C-7 and C-15, Ganosporeric acid A has ketones at these positions.[1] On a standard C18 column, which separates primarily by hydrophobicity, these differences are often insufficient to resolve the peaks if the mobile phase does not engage with the specific polar functionalities. -
Acidic Tailing: Both molecules contain a carboxylic acid tail (pKa
4.5–5.0).[1] If your mobile phase pH is near this pKa (e.g., pH 4.0–5.0), the molecules exist as a mixture of ionized and neutral species, causing peak broadening that merges the two analytes.
Q2: How can I confirm they are co-eluting without a Mass Spectrometer?
A: While MS is definitive, you can use DAD (Diode Array Detector) Peak Purity analysis:
-
Spectral Overlay: Compare the UV spectrum at the upslope, apex, and downslope of the peak. Ganosporeric acid A has a distinct UV absorption profile due to its conjugated ketone systems compared to the isolated ketones in Ganoderic acid A.
-
Ratio Chromatograms: Plot the ratio of absorbance at 254 nm vs. 210 nm. A flat line across the peak indicates purity; a "box" or slope indicates co-elution.
Phase 2: Optimization Protocol (The "Fix")
To resolve these peaks, we must move beyond simple hydrophobicity (C18) and leverage shape selectivity and hydrogen bonding .[1]
Step 1: Mobile Phase Engineering (The "Acid Lock")
You must suppress the ionization of the C-26 carboxylic acid to ensure the analytes interact fully with the stationary phase as neutral molecules.
-
Recommendation: Use 0.1% Formic Acid or 0.1% Acetic Acid in water (pH ~2.7).[1]
-
Why: At pH 2.7, both acids are >99% protonated (neutral).[1] This sharpens the peaks and increases retention, often separating the slightly more polar Ganosporeric acid A from the Ganoderic acids.
Step 2: Organic Modifier Selection (The "Selectivity Lever")
This is the most critical step for this specific pair.[1]
-
Current State (Likely): Acetonitrile (ACN).[1] ACN is aprotic and interacts via dipole-dipole mechanisms.[1] It often fails to distinguish between the hydroxyls of Ganoderic acid A and the ketones of Ganosporeric acid A.
-
Optimization: Switch to Methanol (MeOH) or a MeOH/ACN blend .[1]
-
Mechanism: Methanol is a protic solvent.[1] It will form hydrogen bonds with the hydroxyl groups of Ganoderic acid A but interacts differently with the ketone-rich Ganosporeric acid A. This differential solvation changes their effective size and polarity, forcing a separation.
Step 3: Stationary Phase Alternatives
If a standard C18 (e.g., Zorbax Eclipse Plus) fails even with MeOH, switch to a phase with alternative selectivity:
-
PFP (Pentafluorophenyl): Excellent for separating isomers with different oxygenation patterns (ketones vs. hydroxyls) due to pi-pi and dipole interactions.[1]
-
SB-C18 (Sterically Protected): Allows for lower pH stability and slightly different shape selectivity.[1]
Experimental Protocol: High-Resolution Separation
Objective: Baseline separation of Ganosporeric Acid A (GAA-S) and Ganoderic Acid A (GA-A).
| Parameter | Standard Condition (Co-eluting) | Optimized Condition (Resolved) |
| Column | C18 (4.6 x 150mm, 5µm) | SB-C18 or PFP (4.6 x 250mm, 5µm) |
| Temp | 25°C | 30°C (Improves mass transfer) |
| Mobile Phase A | Water (no additive) | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile : Methanol (1:1 v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min (Higher efficiency) |
| Detection | UV 254 nm | UV 252 nm (Max absorption for conjugated systems) |
Gradient Profile (Optimized)
-
0 min: 30% B[1]
-
10 min: 45% B[1]
-
30 min: 55% B (Shallow gradient is key here)
-
45 min: 90% B
-
50 min: 90% B[1]
Visual Workflows
Diagram 1: Troubleshooting Decision Tree
Use this logic flow to diagnose and fix the co-elution.
Caption: Step-by-step logic for resolving triterpenoid co-elution, prioritizing chemical adjustments before hardware changes.
Diagram 2: Molecular Interaction Mechanism
Why the optimized method works.
Caption: Mechanism of separation showing how protic solvents (MeOH) and pH control leverage structural differences.
References
-
Chen, D. H., & Chen, W. K. (2003). Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae. Journal of Food and Drug Analysis, 11(3).[1] Link
-
Keypour, S., et al. (2008). Chemistry of Ganosporeric Acid A. MedChemExpress Product Data. Link
-
Tang, W., et al. (2006). Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells. Life Sciences, 80(3), 205-211.[1] (Cited for extraction/separation protocols).[1][2][3][4][5][6][7] Link
-
Cheng, C. R., et al. (2012). HPLC-DAD-MS/MS profiling of triterpenoids from Ganoderma lucidum.[1] Journal of Pharmaceutical and Biomedical Analysis. (Cited for MS fragmentation patterns of Ganoderic acids).[1][3][5] Link
-
Chromatography Online. Modern Trends and Best Practices in Mobile-Phase Selection. (Cited for general acid suppression theory).[1] Link
Sources
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. Ganoderic Acid A Metabolites and Their Metabolic Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ganoderma-market.com [ganoderma-market.com]
Stability of Ganosporeric acid A under acidic extraction conditions
Welcome to the technical support center for researchers working with Ganosporeric acid A. This guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of Ganosporeric acid A, particularly during acidic extraction procedures. Our goal is to equip you with the knowledge to optimize your experimental workflow, ensure the integrity of your results, and prevent the degradation of this valuable compound.
Introduction: The Challenge of Ganosporeric Acid A Extraction
Ganosporeric acid A, a lanostane-type triterpenoid isolated from Ganoderma species, holds significant interest for its potential therapeutic properties. However, like many complex natural products, its stability can be compromised during extraction and purification. A critical and often overlooked factor is the influence of pH. Acidic conditions, sometimes unintentionally introduced during the extraction process, can lead to the degradation of Ganosporeric acid A, resulting in lower yields and the generation of artifacts that may complicate downstream analysis. This guide will delve into the science behind this instability and provide practical solutions to mitigate it.
Frequently Asked Questions (FAQs)
Q1: Is Ganosporeric acid A sensitive to acidic conditions?
A1: While specific forced degradation studies on Ganosporeric acid A are not extensively published, evidence from structurally related lanostane-type triterpenoids suggests a susceptibility to acid-catalyzed degradation. A study on a new ganoderic acid isolated from Ganoderma lucidum mycelia reported apparent degradation during preparation procedures and proposed a mechanism for its acid-catalyzed degradation in methanol[1]. This suggests that the lanostane skeleton and its functional groups are reactive in acidic environments.
Q2: What are the potential consequences of acidic extraction on Ganosporeric acid A?
A2: Exposing Ganosporeric acid A to acidic conditions can lead to several undesirable outcomes:
-
Reduced Yield: Degradation of the target molecule will inevitably lead to a lower overall yield from your extraction.
-
Formation of Artifacts: Acid-catalyzed reactions can generate structurally related byproducts. These artifacts can co-elute with Ganosporeric acid A during chromatographic analysis, leading to inaccurate quantification and potential misinterpretation of biological activity data.
-
Isomerization: Acidic conditions are known to cause isomerization in triterpenoids[2]. This could lead to the formation of stereoisomers of Ganosporeric acid A, which may have different chemical properties and biological activities.
Q3: My extraction protocol uses an organic solvent. Do I still need to be concerned about pH?
A3: Yes. Even in predominantly organic extractions, residual water content in the plant material or the solvent itself can create an acidic microenvironment, especially if acidic compounds are co-extracted from the source material. Furthermore, some protocols may intentionally use acidified solvents to improve the extraction of certain compounds, which could inadvertently degrade Ganosporeric acid A.
Q4: What are the visual or analytical indicators that my Ganosporeric acid A may have degraded?
A4: Several signs may point towards degradation:
-
Lower than expected yield of Ganosporeric acid A in your final extract.
-
The appearance of new, unexpected peaks in your HPLC or LC-MS chromatograms, particularly those with similar retention times to Ganosporeric acid A.
-
A change in the color of your extract, which could indicate the formation of degradation products.
-
Inconsistent results in biological assays.
Troubleshooting Guide: Low Yield and Unexpected Peaks
If you are experiencing low yields of Ganosporeric acid A or observing unexpected peaks in your analytical data, consider the following troubleshooting steps, which are centered around mitigating potential acid-catalyzed degradation.
| Observation | Potential Cause (Related to Acidity) | Recommended Action |
| Low Yield of Ganosporeric Acid A | Acid-catalyzed degradation during extraction. | 1. Monitor and Adjust pH: Before and during extraction, measure the pH of your sample slurry. If acidic, adjust to a neutral pH (6.5-7.0) using a suitable base (e.g., a dilute solution of sodium bicarbonate or ammonium hydroxide).2. Solvent Selection: Avoid the use of strongly acidic solvents or additives. Opt for neutral solvents like ethanol or methanol. If an acidic modifier is required for chromatography, introduce it as late as possible in the workflow.3. Temperature Control: Elevated temperatures can accelerate acid-catalyzed reactions. Perform extractions at room temperature or below if possible. |
| Unexpected Peaks in HPLC/LC-MS | Formation of degradation products or isomers. | 1. Analyze Blank Samples: Run a blank extraction (solvent only) to rule out solvent-derived impurities.2. Comparative Extraction: Perform a small-scale extraction with and without pH neutralization and compare the chromatograms. A reduction in the unexpected peaks in the neutralized sample would suggest acid-induced degradation.3. Forced Degradation Study: To confirm susceptibility, intentionally expose a small amount of purified Ganosporeric acid A to acidic conditions and analyze the degradation products. This can help in identifying the artifact peaks in your experimental samples. |
| Inconsistent Bioassay Results | Presence of degradation products with interfering or no biological activity. | 1. Re-purify the Extract: If degradation is suspected, re-purify the extract using a pH-neutral chromatographic method.2. Characterize Impurities: If possible, isolate and characterize the major unexpected peaks to understand their structure and potential impact on your bioassay. |
Experimental Protocols
Protocol 1: Recommended pH-Controlled Extraction of Ganosporeric Acid A
This protocol is designed to minimize the risk of acid-catalyzed degradation.
Materials:
-
Dried and powdered Ganoderma species
-
95% Ethanol (or Methanol)
-
Deionized water
-
0.1 M Sodium bicarbonate solution
-
pH meter or pH indicator strips
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Sample Preparation: Weigh 10 g of powdered Ganoderma material.
-
Slurry Formation: Add the powder to 100 mL of 95% ethanol in a flask. Stir to create a uniform slurry.
-
pH Measurement: Allow the slurry to equilibrate for 10 minutes. Measure the pH.
-
pH Adjustment (Crucial Step): If the pH is below 6.5, add the 0.1 M sodium bicarbonate solution dropwise while stirring. Continuously monitor the pH until it stabilizes in the 6.5-7.0 range.
-
Extraction: Macerate the sample at room temperature for 24 hours with occasional shaking. Alternatively, use ultrasonication for 30-60 minutes at a controlled temperature (below 40°C).
-
Filtration: Filter the extract through Whatman No. 1 filter paper to separate the solid residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Analysis: Dissolve a known amount of the crude extract in a suitable solvent for HPLC or LC-MS analysis.
Protocol 2: Quality Control Check for Ganosporeric Acid A Stability
This protocol can be used to validate your extraction procedure and assess the stability of your compound.
Procedure:
-
Prepare two identical samples of powdered Ganoderma material.
-
Extract one sample following the Recommended pH-Controlled Extraction Protocol (Protocol 1) .
-
For the second sample, follow the same protocol but omit the pH adjustment step (Step 4) .
-
Analyze the crude extracts from both preparations using a validated HPLC method for Ganosporeric acid A.
-
Compare the Results:
-
A significantly higher yield of Ganosporeric acid A in the pH-controlled sample indicates that acidic conditions were causing degradation.
-
Visualizing the Workflow and Potential Degradation
Workflow for pH-Controlled Extraction
Caption: Decision workflow for pH-controlled extraction.
Hypothetical Acid-Catalyzed Degradation of a Lanostane Triterpenoid
Based on the proposed mechanism for a related ganoderic acid[1], a plausible degradation pathway for a lanostane triterpenoid with a hydroxyl group susceptible to acid-catalyzed elimination is presented below.
Caption: Plausible acid-catalyzed degradation pathway.
Conclusion
The stability of Ganosporeric acid A during extraction is paramount for obtaining reliable and reproducible results. While direct studies on its acid stability are limited, the chemical nature of lanostane triterpenoids suggests a vulnerability to acidic conditions. By implementing pH monitoring and control during your extraction protocol, you can significantly mitigate the risk of degradation, leading to higher yields and greater confidence in your downstream applications. This guide provides a framework for understanding and addressing this critical experimental parameter.
References
-
Li, Y. B., Liu, R. M., & Zhong, J. J. (2013). A new ganoderic acid from Ganoderma lucidum mycelia and its stability. Fitoterapia, 84, 115-122. [Link]
-
Shimizu, N., Itoh, T., Saito, M., & Matsumoto, T. (1991). Acid-catalyzed isomerization of cycloartane triterpene alcohols. The formation of cucurbitane- and lanostane-type isomers. The Journal of Organic Chemistry, 56(19), 5696-5701. [Link]
Sources
Optimizing yield of triterpenoids from Ganoderma lucidum fruiting bodies
Technical Support Center: Optimizing Triterpenoid Yield from Ganoderma lucidum
Current Status: Operational Agent: Senior Application Scientist Topic: Extraction & Purification of Ganoderic Acids (Triterpenoids) Reference ID: GL-TRIT-OPT-2026
Executive Summary
This technical guide addresses the critical parameters for maximizing the yield of lanostane-type triterpenoids (e.g., Ganoderic acids A, B, C2, D, F, T) from Ganoderma lucidum fruiting bodies. Unlike polysaccharides, which are water-soluble, triterpenoids are highly hydrophobic and heat-sensitive. Successful extraction requires precise control over solvent polarity, cell wall disruption energy, and thermal exposure.
Module 1: Pre-Processing & Material Selection
Q1: My extraction efficiency varies significantly between batches. What is the primary material variable I should standardize? A: The critical variable is particle size relative to spore maturity .
-
Mechanism: G. lucidum fruiting bodies have a chitinous cell wall that resists solvent penetration. Triterpenoids are concentrated in the shiny exocarp and the spores.
-
Protocol:
-
Drying: Dry fruiting bodies at <50°C to prevent thermal degradation of volatile triterpenes.
-
Milling: Pulverize to a mesh size of 40–60 mesh .
-
Caution: Finer powder (<80 mesh) can cause agglomeration during solvent extraction, preventing effective mass transfer. Coarser powder (>20 mesh) results in incomplete extraction.
-
-
Strain Verification: Ensure your strain is a "red" variety (e.g., G. lucidum or G. lingzhi), which typically contains higher triterpenoid loads than "black" or "purple" varieties.
-
Module 2: Extraction Methodologies (Troubleshooting & Optimization)
Q2: I am using hot water extraction (HWE) but recovering very low triterpenoid levels. Why? A: Polarity Mismatch.
-
Root Cause: Triterpenoids are hydrophobic (lipophilic). Water is too polar to solubilize them effectively. HWE is optimized for polysaccharides, not triterpenoids.
-
Correction: Switch to Ethanol-based extraction .
-
Optimal Solvent: 95% Ethanol (v/v) is the gold standard for maximizing triterpenoid yield while precipitating out interfering polysaccharides. Lower concentrations (e.g., 50%) will co-extract polysaccharides, complicating downstream purification.
Q3: How do I choose between Ultrasonic-Assisted Extraction (UAE) and Soxhlet extraction? A: Use UAE for throughput and yield; use Soxhlet for exhaustive extraction if time is not a constraint.
| Feature | Ultrasonic-Assisted Extraction (UAE) | Soxhlet Extraction |
| Mechanism | Acoustic cavitation disrupts cell walls instantly. | Continuous solvent reflux/diffusion. |
| Time | 40–55 mins | 4–8 hours |
| Temperature | 50–60°C (Lower thermal stress) | Boiling point of solvent (78°C for EtOH) |
| Solvent Ratio | 30:1 to 50:1 (mL/g) | Variable |
| Yield Efficiency | High (Target: ~9.5 mg/g) | Moderate-High (Risk of thermal degradation) |
Q4: What are the specific optimal parameters for UAE? Based on Response Surface Methodology (RSM) validation:
-
Ratio: 30:1 to 50:1 (Liquid:Solid).
-
Power: 480 W (approx. 58 W/cm² intensity).
-
Time: 55 minutes.
-
Temperature: 55°C.
-
Note: Temperatures >80°C significantly degrade Ganoderic acids.
-
Q5: Can I use Supercritical Fluid Extraction (SFE) to avoid organic solvents? A: Yes, but a co-solvent is mandatory . Pure CO₂ is non-polar and extracts triterpenoids poorly due to their high molecular weight and polar functional groups (hydroxyl/carboxyl).
-
Protocol: SFE with CO₂ + 14% Ethanol (w/w) co-solvent.[1]
-
Conditions: 380 bar pressure, 60°C, 120 min.
-
Advantage: Yields can reach ~1.49 g/100g with superior purity compared to maceration.[3]
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the extraction method based on lab resources and purity requirements.
Caption: Decision matrix for triterpenoid extraction workflows. Green nodes indicate optimal modern methods.
Module 4: Purification & Analytical Validation
Q6: My HPLC analysis shows a "hump" or baseline drift. How do I resolve the triterpenoid peaks? A: Ganoderic acids are structurally similar isomers. Standard isocratic elution often fails.
-
Mobile Phase: Use an acid modifier to suppress ionization of the carboxyl groups on the triterpenoids, sharpening the peaks.
-
Recommended Method:
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
-
Solvent A: 0.5% Acetic Acid in Water.
-
Solvent B: Ethanol (or Acetonitrile).
-
Gradient: 0–100% B over 40–60 minutes.
-
Detection: UV at 254 nm (characteristic absorption of the conjugated diene system).
-
Q7: How do I remove lipids/fats from the crude ethanol extract? A: Perform a Liquid-Liquid Extraction (LLE) .
-
Concentrate the ethanol extract to dryness.
-
Resuspend in water.
-
Wash with Hexane (removes non-polar lipids/fats). Discard the hexane layer.
-
Extract the aqueous layer with Chloroform or Ethyl Acetate . The triterpenoids will partition into this organic layer.
Summary of Optimization Parameters
| Parameter | Range Tested | Optimal Value | Impact of Deviation |
| Ethanol Conc. | 50% – 100% | 95% (v/v) | <95%: Co-extracts polysaccharides; >99%: Dehydrates cells too fast. |
| Temperature | 30°C – 90°C | 55°C – 60°C | >80°C: Thermal degradation of Ganoderic acid A/B. |
| Ultrasonic Power | 100W – 600W | 480W | <300W: Insufficient cavitation; >600W: Structural damage/foaming. |
| S/L Ratio | 10:1 – 60:1 | 30:1 – 50:1 | <30:1: Saturation limits yield; >50:1: Waste of solvent. |
References
-
Tran, T.H., et al. (2020). Optimization of triterpenoids extraction from Vietnamese Ganoderma lucidum using response surface methodology and anticancer evaluation.[4] Vietnam Journal of Science and Technology. Link
-
Zheng, S., Zhang, W., & Liu, S. (2020). Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum.[5] PLOS ONE.[5] Link
-
Liao, X., et al. (2025). Optimization of Triterpenes Extraction from Ganoderma lucidum by Supercritical Carbon Dioxide.[6] Vietnam Journal of Science and Technology. Link
-
BenchChem Protocols. Application Notes and Protocols for the Extraction and Purification of Triterpenoids from Ganoderma lucidum.Link
-
Chen, Y., et al. (2018). Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology.[7] Food & Function.[6] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. OPTIMIZATION AND KINETICS OF THE SUPERCRITICAL FLUID EXTRACTION OF TRITERPENOIDS FROM GANODERMA LUCIDUM WITH CO2 AND ETHANOL AS COSOLVENT :: Xuất bản - Tạp chí - Trường Đại Học Cần Thơ [sj.ctu.edu.vn]
- 4. vjs.ac.vn [vjs.ac.vn]
- 5. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting ionization suppression of Ganosporeric acid A in mass spectrometry
Welcome to the technical support center for the analysis of Ganosporeric acid A using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the LC-MS/MS analysis of this acidic triterpenoid. Here, we provide in-depth, field-proven insights and actionable troubleshooting protocols to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or no signal for Ganosporeric acid A in my LC-MS/MS analysis. What is the likely cause?
A1: A weak or absent signal for Ganosporeric acid A is often due to ionization suppression. This phenomenon occurs when co-eluting matrix components from your sample interfere with the ionization of Ganosporeric acid A in the mass spectrometer's ion source, leading to a reduced signal.[1] Other potential causes include suboptimal instrument parameters, incorrect mobile phase pH, or issues with sample preparation.
Q2: Which ionization mode, positive or negative, is more suitable for Ganosporeric acid A analysis?
A2: Ganosporeric acid A, being a triterpenoid with multiple hydroxyl and carboxylic acid groups, is most effectively analyzed in the negative ion mode (ESI-).[2] The carboxylic acid moieties readily deprotonate to form the [M-H]⁻ ion, which typically provides high sensitivity and selectivity.[2]
Q3: What are the expected mass-to-charge ratios (m/z) for Ganosporeric acid A in negative ion mode?
A3: In negative ion mode ESI-MS/MS, you should primarily look for the deprotonated molecule [M-H]⁻. Based on published data, the pseudomolecular ion for Ganosporeric acid A is observed at m/z 525.2464 .[2] Key fragment ions that can be used for confirmation in MS/MS analysis include m/z 507.2344, 451.2106, 495.1996, 229.1176, and 129.0529 .[2]
Q4: My retention time for Ganosporeric acid A is inconsistent between runs. What could be the issue?
A4: Retention time shifts can be caused by several factors, including changes in the mobile phase composition or pH, column degradation, or fluctuating flow rates.[3] For acidic compounds like Ganosporeric acid A, maintaining a consistent mobile phase pH is crucial for stable retention.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Pinpointing Ionization Suppression
The first critical step in troubleshooting is to confirm that ionization suppression is indeed the culprit and to identify the region in your chromatogram where it occurs. The gold-standard technique for this is the post-column infusion experiment .[4]
Causality: This experiment works by introducing a constant flow of your analyte (Ganosporeric acid A) into the MS detector, post-analytical column. This creates a stable baseline signal. When a blank matrix sample is injected onto the column, any co-eluting compounds that cause ionization suppression will lead to a noticeable drop in this baseline at their specific retention times.[4][5]
-
Preparation:
-
Prepare a standard solution of Ganosporeric acid A in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL).
-
Prepare a blank matrix sample (e.g., plasma, tissue extract) that has undergone your standard extraction procedure but without the analyte.
-
-
System Setup:
-
Use a T-piece to connect the outlet of your LC column to both the mass spectrometer and a syringe pump.[5]
-
Load the Ganosporeric acid A standard solution into the syringe pump.
-
-
Execution:
-
Begin acquiring data on the mass spectrometer, monitoring the specific m/z for Ganosporeric acid A.
-
Start the syringe pump to infuse the standard solution at a low, constant flow rate (e.g., 5-10 µL/min).[6] You should observe a stable baseline signal.
-
Inject the prepared blank matrix extract onto the LC column and run your standard chromatographic gradient.
-
-
Data Analysis:
-
Monitor the baseline of the Ganosporeric acid A signal throughout the chromatographic run.
-
Any significant dip in the baseline indicates a region of ionization suppression. Note the retention time of these dips.
-
}
Guide 2: Mitigating Ionization Suppression through Sample Preparation
Once you have identified that matrix effects are present, the most effective way to combat them is by improving your sample cleanup. The goal is to remove the interfering components from your sample before it reaches the LC-MS system.
Causality: Different sample preparation techniques offer varying levels of cleanliness. For complex matrices like plasma, a simple protein precipitation (PPT) may not be sufficient to remove all interfering compounds, such as phospholipids.[6] More rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) provide a more thorough cleanup.[6]
| Sample Preparation Method | Typical Efficiency in Reducing Ion Suppression | Pros | Cons |
| Protein Precipitation (PPT) | Low | Simple, fast, inexpensive | Least clean extracts, high potential for ion suppression |
| Liquid-Liquid Extraction (LLE) | Medium | Better cleanup than PPT | More labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | High | Provides the cleanest extracts, significant reduction in ion suppression | Most complex and costly, requires method development |
This protocol is a starting point and should be optimized for your specific application. A polymeric reversed-phase SPE sorbent is often a good choice for acidic drugs.[7]
-
Sample Pre-treatment:
-
To 100 µL of plasma, add an internal standard.
-
Acidify the sample by adding 100 µL of 1% formic acid in water. This ensures that Ganosporeric acid A (an acidic analyte) is in its neutral form to enhance retention on a reversed-phase sorbent.[7]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute Ganosporeric acid A with 1 mL of methanol or a more basic solution like 98% methanol/2% NH4OH if stronger elution is needed.[9]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in your mobile phase starting conditions.
-
}
Guide 3: Optimizing Chromatographic and Mass Spectrometric Conditions
If ionization suppression persists even after improved sample preparation, further optimization of your LC and MS parameters is necessary.
Causality: By adjusting the chromatography, you can aim to separate the elution of Ganosporeric acid A from the region of ionization suppression you identified in the post-column infusion experiment.[10] Additionally, fine-tuning the MS source parameters can enhance the specific ionization of your analyte over interfering compounds.
-
Mobile Phase pH: For negative ion mode ESI, a slightly basic mobile phase is often recommended to ensure the analyte is deprotonated.[11] Consider using volatile buffers like 10 mM ammonium acetate or 25 mM ammonium acetate with 25 mM ammonium hydroxide.[11][12] However, paradoxically, some acidic compounds show better signal in slightly acidic mobile phases (e.g., 0.1% acetic acid) due to the complexities of the ESI process, so this should be experimentally verified.[13]
-
Mobile Phase Modifiers: Avoid using trifluoroacetic acid (TFA) as it is a known strong ion-suppressing agent in negative ion mode.[3] Formic acid can also suppress the signal in negative mode, so its concentration should be minimized if used.[14] The addition of a small percentage of isopropanol to the mobile phase can sometimes improve desolvation and enhance the signal.[15]
-
Gradient Modification: Adjust the gradient slope to increase the separation between Ganosporeric acid A and the interfering peaks.
-
Spray Voltage: Optimize the spray voltage to achieve a stable spray. In negative mode, reducing the potential can help to avoid electrical discharge, which contributes to noise.[3]
-
Gas Temperatures and Flow Rates: The desolvation gas temperature and flow rate are critical for efficient solvent evaporation. Optimize these parameters to maximize the signal for Ganosporeric acid A.
-
Cone/Declustering Potential: This voltage helps to desolvate ions and can be optimized to maximize the intensity of the precursor ion (m/z 525.2) while minimizing in-source fragmentation.
| Parameter | Starting Point | Optimization Goal |
| Mobile Phase pH | 7.0 (Ammonium Acetate) | Maximize signal-to-noise for Ganosporeric acid A |
| Spray Voltage | -3.0 kV | Stable signal with minimal noise |
| Desolvation Temp. | 400 °C | Maximize analyte signal |
| Cone Voltage | -40 V | Maximize precursor ion intensity |
References
-
Scribd. "Ion Suppression in LC–MS–MS Analysis | PDF | Mass Spectrometry | Elution." Accessed February 2, 2026. [Link]
-
Bonfiglio, R., et al. "Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis." ACS Omega, 2022. [Link]
-
Stojkovska, M. "Medicinal Mushrooms: The Extraction and Analysis of Bioactive Compounds from Hericium erinaceus and Ganoderma lucidum." McMaster University, 2023. [Link]
-
Phenomenex. "Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There." Accessed February 2, 2026. [Link]
-
Maleki, F. "Ion Suppression: A Major Concern in Mass Spectrometry." LCGC International, 2019. [Link]
-
Wang, Y., et al. "The Protective Effects of Ganoderic Acids from Ganoderma lucidum Fruiting Body on Alcoholic Liver Injury and Intestinal Microflora Disturbance in Mice with Excessive Alcohol Intake." PubMed Central, 2022. [Link]
-
Kruve, A., et al. "Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte." Analytical Chemistry, 2017. [Link]
-
Letter, B. "Tip # 117 Techniques To Enhance Negative Mode ESI in LC-MS." Chiralizer Services, LLC, 2012. [Link]
-
Agilent Technologies. "Extraction of Acidic Drugs from Plasma with Polymeric SPE." Agilent, 2011. [Link]
-
Northeast BioLab. "Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method." Accessed February 2, 2026. [Link]
-
ResearchGate. "I am not getting any signal in the negative ion mode in the LCQDeca. May I have suggestion to resolve this problem?" Accessed February 2, 2026. [Link]
-
Chromatography Forum. "Mobile phase & negative mode LC-MS analysis." Accessed February 2, 2026. [Link]
-
Element Lab Solutions. "10 Tips for Electrospray Ionisation LC-MS." Accessed February 2, 2026. [Link]
-
ResearchGate. "High-Resolution QTOF-MRM for Highly Accurate Identification and Quantification of Trace Levels of Triterpenoids in Ganoderma lucidum Mycelium." Accessed February 2, 2026. [Link]
-
Chemistry LibreTexts. "Solid-Phase Extraction." Accessed February 2, 2026. [Link]
-
MDPI. "Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS." Accessed February 2, 2026. [Link]
-
MDPI. "Combined Transcriptomic and Metabolomic Analyses of the Response of Ganoderma lucidum to Elevated CO2." Accessed February 2, 2026. [Link]
-
Ghosh, M., et al. "Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring." PubMed Central, 2012. [Link]
-
Waters. "Low signal in ESI negative ion mode - WKB64035." Accessed February 2, 2026. [Link]
-
Ganoderma lucidum:Research update. Accessed February 2, 2026. [Link]
-
LCGC International. "Understanding and Improving Solid-Phase Extraction." Accessed February 2, 2026. [Link]
-
MDPI. "Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS." Accessed February 2, 2026. [Link]
Sources
- 1. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Protective Effects of Ganoderic Acids from Ganoderma lucidum Fruiting Body on Alcoholic Liver Injury and Intestinal Microflora Disturbance in Mice with Excessive Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sepscience.com [sepscience.com]
- 6. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nebiolab.com [nebiolab.com]
- 12. mdpi.com [mdpi.com]
- 13. Mobile phase & negative mode LC-MS analysis - Chromatography Forum [chromforum.org]
- 14. support.waters.com [support.waters.com]
- 15. Tip # 117 Techniques To Enhance Negative Mode ESI in LC-MS. HPLC HINTS and TIPS for CHROMATOGRAPHERS [hplctools.com]
Minimizing degradation of Ganosporeric acid A during rotary evaporation
Subject: Minimizing Degradation of Ganosporeric Acid A During Rotary Evaporation Ticket ID: #GA-ROT-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open Knowledge Base[1]
Introduction: The Stability Paradox
Ganosporeric acid A is a highly oxygenated lanostane triterpenoid (
The concentration step via rotary evaporation is the critical failure point in most isolation protocols. The combination of thermal stress, vacuum-induced solute aggregation, and potential residual acidity creates a "perfect storm" for three degradation mechanisms:
-
Decarboxylation: Triggered by excess heat on the carboxylic acid moiety.
-
Oxidation: Accelerated by surface area exposure in the rotating flask.
-
Acid-Catalyzed Rearrangement: Caused by concentrating extraction acids (e.g., acetic acid) alongside the target molecule.[1]
This guide replaces "trial and error" with thermodynamic principles to ensure sample integrity.
Module 1: Thermal Management (The "Delta 20" Rule)
User Question:
"I set my bath to 60°C to speed up ethanol removal, but my Ganosporeric acid A fraction turned dark brown and showed impurity peaks on HPLC. What happened?"
Scientist’s Analysis:
You likely exceeded the thermal stability threshold of the triterpenoid skeleton. While ethanol boils at 78°C (atm), forcing evaporation at 60°C under vacuum often exposes the compound to localized superheating at the flask wall. You must use the Delta 20 Rule to drive evaporation via pressure differential, not just heat.
The Solution: Thermodynamic Staging
Do not use heat as your primary driver. Use vacuum.[1][2][3][4][5][6]
The Delta 20 Protocol:
-
Vapor Temperature: Set to 30°C (Safe for Ganosporeric acid).
-
Heating Bath: Set to 50°C (20°C higher than vapor).
-
Condenser: Set to 10°C (20°C lower than vapor).
-
Vacuum Pressure: Adjust manually to achieve the boiling point of the solvent at the Vapor Temperature (30°C).
Data Table: Safe Vacuum Settings for Common Solvents (at 30°C Vapor Temp)
| Solvent | Boiling Point (1 atm) | Target Vacuum (for 30°C Vapor) | Risk Level |
| Methanol | 64.7°C | ~218 mbar | High (Bumping) |
| Ethanol | 78.4°C | ~105 mbar | Moderate |
| Chloroform | 61.2°C | ~325 mbar | Moderate |
| Water | 100°C | ~42 mbar | Low (Slow) |
Critical Note: Never exceed a bath temperature of 50°C for Ganosporeric acid A. If the solvent is water, rely on high vacuum (<50 mbar) rather than increasing heat.
Module 2: Bumping & Physical Loss
User Question:
"My extract foams violently and 'bumps' into the condenser trap. I'm losing half my sample. Is this normal?"
Scientist’s Analysis:
Yes, this is characteristic of Ganoderma extracts.[1] They are rich in saponins and polysaccharides, which act as surfactants, lowering surface tension and causing foaming. Sudden pressure drops cause "bumping" (explosive boiling).[1]
The Solution: The Step-Down Gradient
You cannot apply full vacuum immediately. You must degas the solvent first.
Anti-Bumping Protocol:
-
Fill Volume: Never fill the flask >40%.
-
Rotation Speed: High rotation (150–200 RPM) creates a thin film that suppresses bubble formation.[1]
-
Pressure Ramping:
-
Start at Atmospheric Pressure .[1]
-
Drop pressure by 50 mbar/min until boiling starts.
-
If foam rises to the neck: Vent immediately (press the aeration button) to collapse the foam, then resume vacuum slowly.
-
Module 3: Chemical Stability (The pH Factor)
User Question:
"My LC-MS shows a loss of mass 44 (CO2) and peak broadening. I used 1% acetic acid in my extraction solvent.[1] Could that be the cause?"
Scientist’s Analysis:
Absolutely. You have concentrated the acid. While 1% acetic acid is dilute in the initial volume, as you evaporate the solvent, the acid concentration in the remaining "soup" rises exponentially, potentially dropping the pH to <2.0. This acidic environment, combined with heat, catalyzes decarboxylation and dehydration of the lanostane ring.
The Solution: Pre-Evaporation Neutralization
Never rotary evaporate an acidic extraction solvent to dryness without buffering.
Neutralization Workflow:
-
Check pH of the extract.[7]
-
If pH < 5.0, add 0.1 M Ammonium Bicarbonate or wash the organic layer with water/brine until neutral.[1]
-
Alternative: Use azeotropic distillation.[1] Add Toluene (if compatible with downstream steps) to help co-evaporate acetic acid, though neutralization is safer.[1]
Visualizing the Logic
Diagram 1: The "Delta 20" Thermodynamic Balance
This diagram illustrates the temperature gradients required to maintain efficiency without thermally degrading the sample.
Caption: The "Delta 20" rule ensures a constant thermal gradient. The vacuum is the variable used to lock the vapor temperature at a safe 30°C.
Diagram 2: Troubleshooting Decision Tree
Use this logic flow when encountering issues during the process.
Caption: Diagnostic workflow for identifying the root cause of Ganosporeric acid A loss during concentration.
Module 4: The "Golden Standard" Protocol
To guarantee reproducibility, follow this standard operating procedure (SOP) for Ganosporeric acid A isolation.
1. Preparation Phase
-
Solvent Check: Ensure extraction solvent (e.g., Ethanol) is pH neutral (6.5–7.5).[1]
-
System Seal: Perform a leak test. A leak rate >5 mbar/min will cause pressure fluctuations and bumping.
-
Chiller: Pre-cool to 10°C.
2. Loading Phase
-
Filter the extract through a 0.45 µm PTFE membrane to remove particulates (nucleation sites for bumping).
-
Fill the evaporation flask to maximum 40% capacity .
3. Evaporation Phase (Automated or Manual)
-
Bath: 50°C.
-
Rotation: 150 RPM.
-
Vacuum:
-
Step 1: 800 mbar (Degassing phase) for 2 mins.
-
Step 2: Ramp down by 50 mbar/min.
-
Step 3: Hold at 105 mbar (for Ethanol) once condensation appears on coils.[1]
-
4. Termination Phase
-
Stop rotation.[1]
-
Vent system with Inert Gas (Nitrogen) if possible, to prevent oxidation of the hot residue.
-
Remove flask immediately; do not let it sit in the warm bath.
References
-
PubChem. (2021).[1] Ganosporeric acid A | C30H38O8.[1] National Library of Medicine.[1] [Link]
-
VACUUBRAND. (2025). 10 tips for optimal rotary evaporation. [Link]
-
Heleno, S. A., et al. (2012).[1][8] Optimization of chemical conditions for metabolites production by Ganoderma lucidum. National Institutes of Health (PMC).[1] [Link]
-
Taofiq, O., et al. (2017).[1] Development of Mushroom-Based Cosmeceutical Formulations with Anti-Inflammatory, Anti-Tyrosinase, Antioxidant, and Antibacterial Properties. Molecules. [Link][1]
-
Büchi Labortechnik AG. (n.d.).[1] Rotary Evaporation: The Delta 20 Rule. [Link]
Sources
- 1. Ganosporeric acid A | C30H38O8 | CID 139583540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 10 tips for optimal rotary evaporation | VACUUBRAND [vacuubrand.com]
- 3. acrossinternational.com [acrossinternational.com]
- 4. labsup.net [labsup.net]
- 5. rocker.com.tw [rocker.com.tw]
- 6. torontech.com [torontech.com]
- 7. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation study of carnosic acid, carnosol, rosmarinic acid, and rosemary extract (Rosmarinus officinalis L.) assessed using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Separation of Ganosporeric acid A isomers using reverse-phase chromatography
Subject: Optimization of Reverse-Phase Chromatography (RPC) for Ganosporeric Acid A and Structural Isomers Ticket ID: #GA-ISO-SEP-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active[1][2]
Mission Statement
Welcome to the Advanced Chromatography Support Center. You are likely accessing this guide because standard C18 protocols have failed to resolve Ganosporeric Acid A from its structural congeners (such as Ganosporeric Acid B or Ganoderic acids) or its stereoisomers.[1]
Ganosporeric Acid A (
Module 1: The "Golden Standard" Method
Start here. This is the baseline validated protocol. If this fails, proceed to Module 2.
User Question: "What is the starting point for developing a method to separate Ganosporeric Acid A from a crude Ganoderma extract?"
Scientist Response: Because Ganosporeric Acid A contains a carboxylic acid moiety (predicted pKa ~4.1), you must suppress ionization to increase retention and prevent peak tailing.[1] We recommend a high-resolution C18 method with strict pH control.[1][2]
Baseline Chromatographic Conditions
| Parameter | Specification | Rationale |
| Stationary Phase | C18 (Octadecyl) , End-capped, High Surface Area ( | High carbon load is required to retain hydrophobic triterpenoids.[1][2] "End-capping" reduces secondary silanol interactions that cause tailing.[1][2] |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.[1][2]7) | Low pH ensures the carboxyl group is protonated ( |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN provides sharper peaks and lower backpressure than Methanol for triterpenoids.[1][2] |
| Temperature | 30°C | Standard baseline. Higher temperatures reduce viscosity but may alter selectivity.[1] |
| Flow Rate | 1.0 mL/min (for 4.6mm ID columns) | Standard linear velocity.[1][2] |
| Detection | UV 252-254 nm | The conjugated diene system in the lanostane skeleton absorbs strongly here.[2] |
Standard Gradient Profile
Time (min) | % Mobile Phase B
Module 2: Troubleshooting & Optimization (The "Isomer" Problem)
User Question: "My Ganosporeric Acid A peak is co-eluting with a neighboring isomer (likely Ganosporeric Acid B). The peaks are fused. How do I separate them?"
Scientist Response: Co-elution of isomers implies that their hydrophobicity is nearly identical.[1] To separate them, you must exploit shape selectivity or polar interactions .[1]
Strategy A: The "Methanol Switch" (Selectivity Change)
Acetonitrile (ACN) is a dipole-dipole solvent, while Methanol (MeOH) is a protic solvent capable of hydrogen bonding.[1]
-
Action: Replace ACN with MeOH in Mobile Phase B.
-
Mechanism: Isomers often have different accessible hydrogen-bonding sites.[1][2] MeOH can interact with the specific hydroxyl/carbonyl arrangement of Ganosporeric Acid A differently than its isomers, altering relative retention times.
-
Note: MeOH has higher viscosity; you may need to increase column temperature to 40-45°C to manage backpressure.[1][2]
Strategy B: Stationary Phase Chemistry (Shape Selectivity)
If C18 fails, the isomers likely have the same hydrophobicity but different 3D shapes.
-
Action: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column.[1][2]
-
Mechanism: These phases utilize
interactions.[1][2] The triterpenoid skeleton has double bonds (unsaturation) that interact with the phenyl ring on the column. Isomers with different double bond positions (e.g., vs ) will resolve significantly better on PFP phases.[1]
Strategy C: Temperature Tuning (Thermodynamics)
-
Action: Run the separation at 20°C, 30°C, and 45°C.
-
Mechanism: Separation selectivity (
) is temperature-dependent.[1][2] For large molecules like triterpenoids, lower temperatures (20°C) often improve resolution of rigid isomers by maximizing the "lock-and-key" fit into the stationary phase, although peak width may increase.[1]
Module 3: Visual Troubleshooting Workflow
User Question: "I am overwhelmed by the variables. Is there a logical flowchart to follow?"
Scientist Response: Use the decision tree below to systematically isolate your problem.
Caption: Systematic decision tree for optimizing Ganosporeric Acid A separation. Blue nodes indicate process steps, Red nodes indicate errors, Green indicates success.[1]
Module 4: Frequently Asked Questions (FAQs)
Q1: Why does my retention time shift between runs?
-
Cause: This is often due to pH instability.[1] The pKa of Ganosporeric Acid A is ~4.1. If your mobile phase pH is near 4.0, small fluctuations will cause the molecule to switch between ionized (fast eluting) and neutral (slow eluting) states.[1]
-
Fix: Ensure your mobile phase pH is buffered or sufficiently acidic (pH < 3.[1]0) to keep the molecule 100% protonated. Do not rely on water pH; always add the modifier.
Q2: Can I use UV detection, or do I need Mass Spec (MS)?
-
Answer: UV at 252-254 nm is sufficient for quantification if the sample is relatively pure.[1] However, for crude Ganoderma extracts, MS is superior because triterpenoid isomers often have identical UV spectra.[1]
-
Technical Tip: If using MS, avoid non-volatile buffers (like phosphate).[1] Stick to Formic Acid or Ammonium Acetate.[1][4]
Q3: How do I prepare the sample from spores?
-
Protocol:
-
Disruption: Ganoderma spores have a double-walled chitin structure (sporoderm).[1] You must break this. Use Sporoderm-breaking technology (superfine grinding) or prolonged ultrasonication.[1][2]
-
Extraction: Extract with Chloroform or Ethanol .[1] Chloroform is more selective for triterpenoids; Ethanol extracts more polysaccharides (impurities).[1]
-
Cleanup: Evaporate the solvent and reconstitute in Methanol. Filter through a 0.22 µm PTFE filter before injection.[1]
-
References
-
Determination of Ganoderic Acids in Triterpenoid Constituents of Ganoderma tsugae . Journal of Food and Drug Analysis. (Validates C18/Acetic Acid methods for triterpenoids).
-
Quantitative Determination of Triterpenoids in Ganoderma lucidum . ResearchGate.[1][3][5] (Details gradient optimization for acidic triterpenoids).
-
Ganosporeric Acid A Chemical Properties . FooDB / PubChem.[1] (Source for pKa and structural data). [1]
-
Separation of Isomers using Phenyl-Hexyl Phases . Chromatography Forum / Biotage. (General principles of isomer separation).
Sources
Validation & Comparative
Reference Standards for Ganosporeric Acid A Purity Analysis: A Comparative Technical Guide
Executive Summary Ganosporeric acid A (CAS: 135357-25-4) is a critical lanostane triterpenoid marker found predominantly in the ether-soluble fraction of Ganoderma lucidum spores.[1][2][3] Unlike the more common Ganoderic acids A and B found in the fruiting body, Ganosporeric acid A presents unique analytical challenges due to its structural isomerism and the "lipid-heavy" matrix of spore oil.
This guide provides a technical comparison of reference standard grades and establishes a self-validating workflow for researchers who must ensure absolute quantification accuracy in pharmacokinetic (PK) or quality control (QC) studies.
Part 1: The Challenge of Triterpenoid Standardization
The quantification of Ganosporeric acid A is often compromised by the "Isomeric Swamp"—a phenomenon where structurally related triterpenoids (e.g., Ganoderic acids, Lucidenic acids) co-elute during HPLC analysis.
-
Structural Nuance: Ganosporeric acid A contains a carboxylic acid moiety that requires specific pH control during separation.
-
Matrix Interference: Spore lipids can foul standard reverse-phase columns, altering retention times and affecting peak purity integration.[3]
-
The "Purity Trap": Many commercial "Reagent Grade" standards are assigned purity values based solely on HPLC-UV area normalization. This method fails to detect inorganic salts, residual solvents, or water content, leading to a gross overestimation of the actual molar concentration.
Part 2: Comparative Analysis of Reference Material Grades
The following table objectively compares the three primary classes of reference materials available to researchers.
| Feature | Primary CRM (Certified Reference Material) | qNMR-Validated Standard (Gold Standard) | Reagent/Research Grade |
| Purity Assignment | Mass Balance (HPLC + TGA + KF + ROI) | Quantitative NMR (qNMR) | HPLC-UV Area % only |
| Traceability | SI Units (NIST/BIPM traceable) | Traceable to Internal Standard (e.g., TSP, Maleic Acid) | Often Untraceable |
| Water Content | Measured & Corrected (Karl Fischer) | Measured or inherently corrected in qNMR | Usually Ignored |
| Accuracy Risk | Low (< 1% error) | Low (< 1-2% error) | High (10-20% error possible) |
| Cost | High ( | Moderate ( | Low ($) |
| Best Use Case | Regulatory filings (IND/NDA), GMP QC | In-house primary standard calibration | Initial screening, Qualitative ID |
Critical Insight: For drug development, Reagent Grade materials are insufficient for determining molar extinction coefficients or dose-response curves.[3] If a CRM is unavailable, you must validate your Reagent Grade material using qNMR (described in Part 4).[3]
Part 3: Validated Analytical Workflows
To achieve separation of Ganosporeric acid A from the Ganoderma triterpenoid complex, the following protocol utilizes an acidic mobile phase to suppress ionization of the carboxylic acid, sharpening the peak shape.
Protocol A: HPLC-DAD Quantification[3]
-
System: Agilent 1260 / Waters Alliance or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 250mm x 4.6mm, 5µm).[3] Note: A longer column is required for isomeric resolution.
-
Temperature: 30°C.
-
Flow Rate: 0.8 - 1.0 mL/min.[3]
-
Detection: UV @ 254 nm (primary) and 210 nm (secondary).[3]
-
Mobile Phase:
-
Gradient Profile:
Protocol B: LC-MS Identification (Confirmatory)[3]
-
Ionization: ESI Negative Mode (
).[3][5][6] -
Target Mass: Ganosporeric acid A (
) has a molecular weight of ~526.62 Da.[1][2][3] Look for the parent ion at m/z 525.2 . -
Fragmentation: Key fragments often include
and cleavage of the side chain.[3][5][6]
Workflow Visualization
Caption: Analytical workflow for isolating and quantifying Ganosporeric acid A from spore biomass.
Part 4: Self-Validating Protocol (Purity Assessment)
If you cannot source a certified CRM, you must validate your working standard.[3] Relying on the vendor's "98%" label is a scientific risk.
The qNMR "Absolute Purity" Method
Quantitative NMR (qNMR) determines the absolute purity of the material relative to a traceable internal standard (e.g., NIST-traceable Benzoic Acid or TCNB), independent of the analyte's extinction coefficient.
-
Solvent: Dissolve ~10 mg of Ganosporeric acid A in
or . -
Internal Standard (IS): Add a precise mass of IS (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene).[3]
-
Acquisition: ¹H-NMR with T1 relaxation delay > 5x T1 of the longest proton (typically 30-60s delay).[3]
-
Calculation:
Where = Integral area, = Number of protons, = Molar mass, = Weight.[3]
Standard Selection Logic[3]
Caption: Decision tree for selecting and qualifying reference standards to ensure data integrity.
Part 5: Impact Analysis & Best Practices
The Cost of Inaccuracy
Using a standard with uncorrected water content (often 2-5% in hygroscopic triterpenoids) results in a systematic under-dosing of the reference in the LC system.
-
Result: Your calculated sample concentration will be falsely high .
-
Correction: Always apply the correction factor:
[3]
Storage & Stability[1][3][7]
-
Condition: Store powder at -20°C, protected from light.
-
Solution Stability: Ganosporeric acid A in Methanol/Acetonitrile is stable for < 1 week at 4°C. Fresh preparation is recommended for critical assays to avoid hydrolysis or oxidation of the side chain.
References
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF.[3][7] Link
-
National Institutes of Health (NIH) - PubChem. Ganosporeric acid A (CID 139583540).[3] PubChem Compound Summary. Link
-
Journal of Medicinal Chemistry. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Pauli, G. F., et al. (2014).[3] Link[3]
-
Molecules (MDPI). Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis. (2023). Link
-
Journal of Food and Drug Analysis. Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae. (Methodology reference for acidic mobile phases). Link
Sources
- 1. Ganosporeric acid A Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. triphasepharmasolutions.com [triphasepharmasolutions.com]
Comparative Bioactivity Guide: Ganosporeric Acid A vs. Ganoderic Acid A
Executive Summary: The Fruit Body vs. The Spore
In the development of therapeutics derived from Ganoderma lucidum (Reishi), a critical distinction exists between metabolites found in the fruiting body and those concentrated in the spores.[1] This guide compares Ganoderic Acid A (GAA) , the most abundant and well-characterized triterpenoid of the fruiting body, against Ganosporeric Acid A , a specialized, less ubiquitous triterpenoid isolated from the ether-soluble fraction of the spores.
The Bottom Line:
-
Ganoderic Acid A (GAA) is the "Broad-Spectrum Heavyweight," possessing extensive data on anticancer cytotoxicity (IC50 < 20 µM in multiple lines), NF-κB inhibition, and renal/hepatic protection.
-
Ganosporeric Acid A is the "Hepatoprotective Specialist." While it lacks the extensive cytotoxic profiling of GAA, it is specifically noted for potent hepatoprotection (ALT/GPT lowering activity) in chemical liver injury models, often outperforming crude extracts.
Chemical & Physical Profile
Understanding the physicochemical differences is prerequisite to experimental design, particularly for extraction and formulation.
| Feature | Ganoderic Acid A (GAA) | Ganosporeric Acid A |
| CAS Number | 81907-62-2 | 135357-25-4 |
| Primary Source | G. lucidum Fruiting Body | G. lucidum Spores (Ether-soluble fraction) |
| Molecular Formula | C30H44O7 | C30H38O8 |
| Molecular Weight | 516.67 g/mol | 526.62 g/mol |
| Chemical Classification | Lanostane-type triterpenoid | Highly oxidized Lanostane triterpenoid |
| Solubility | DMSO, Ethanol, Methanol | DMSO, Chloroform, Ether (High Lipophilicity) |
| Key Functional Groups | C-3, C-7, C-15 hydroxyl/carbonyls | C-3, C-7, C-11, C-12, C-15, C-23 hexaoxo |
| Bioavailability | Low (Rapid Phase I/II metabolism) | Low (Requires lipid-based delivery for uptake) |
Expert Insight: The high degree of oxidation in Ganosporeric Acid A (hexaoxo configuration) increases its polarity relative to other spore lipids but maintains significant lipophilicity, making "spore oil" or lipid-based nanocarriers the ideal delivery vehicle for in vivo efficacy.
Bioactivity Showdown: Experimental Data
A. Anticancer Activity (Cytotoxicity)
Winner: Ganoderic Acid A [2][3][4][5]
GAA is a validated cytotoxic agent. Ganosporeric Acid A lacks comparable high-throughput screening data in public repositories, suggesting its primary utility lies outside direct tumor lysis.
Table 1: Ganoderic Acid A Cytotoxicity Profile (Select Cell Lines)
| Cell Line | Tissue Origin | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | Breast | ~12.5 | CDK4 downregulation; G1 arrest |
| HepG2 | Liver | ~10-15 | Apoptosis via mitochondrial pathway |
| PC-3 | Prostate | ~18.2 | NF-κB / Akt signaling suppression |
| 95-D | Lung | ~7.5 | Inhibition of invasion/metastasis |
Note: Data aggregated from multiple standardized MTT/CCK-8 assays. Values vary by ±15% depending on incubation time (24h vs 48h).
B. Hepatoprotection (Liver Injury)
Winner: Competitive / Context-Dependent
While GAA is hepatoprotective, Ganosporeric Acid A is specifically isolated and cited for its ability to lower Glutamic-Pyruvic Transaminase (GPT/ALT) levels in CCl4-induced liver injury models.[6]
-
GAA Mechanism: Inhibits liver fibrosis via TGF-β1/Smad pathway and reduces oxidative stress (Nrf2 activation).
-
Ganosporeric Acid A Mechanism: Direct stabilization of hepatocyte membranes against chemical insult (CCl4, GaNI), preventing enzyme leakage.
Mechanistic Pathways (Visualized)
Diagram 1: Ganoderic Acid A - Validated Anticancer Signaling
This diagram illustrates the multi-target mechanism of GAA, validating its use as a reference standard in cancer research.
Caption: GAA induces apoptosis via simultaneous inhibition of PI3K/Akt and NF-κB pathways, shifting the Bcl-2/Bax balance.
Diagram 2: Comparative Source & Utility Workflow
A decision tree for researchers selecting between the two compounds.
Caption: Workflow for selecting the appropriate triterpenoid based on research focus (Oncology vs. Hepatology).
Experimental Protocols
Protocol A: Comparative Hepatoprotection Assay (In Vitro Model)
Objective: To validate the GPT-lowering efficacy of Ganosporeric Acid A vs. GAA.
-
Cell Line: L02 (Human normal liver cells) or primary rat hepatocytes.
-
Reagents:
-
Inducer: Carbon Tetrachloride (CCl4) 10 mM or H2O2 (0.5 mM).
-
Test Compounds: GAA and Ganosporeric Acid A (purity >98%).
-
Positive Control: Silymarin (50 µM).
-
-
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates; incubate 24h. -
Pre-treatment: Treat cells with varying concentrations (5, 10, 20, 40 µM) of GAA or Ganosporeric Acid A for 2h.
-
Injury Induction: Add CCl4 or H2O2 to the medium; incubate for 24h.
-
Supernatant Collection: Collect cell culture supernatant.
-
Quantification: Measure ALT/AST (GPT/GOT) levels using a commercial colorimetric enzymatic kit (e.g., Reitman-Frankel method).
-
Viability Check: Perform CCK-8 assay on the remaining cells to ensure enzyme reduction isn't due to cell death.
-
-
Validation Criteria: A valid hepatoprotective effect is defined as a statistically significant reduction in supernatant ALT levels (
) with maintained cell viability (>80% vs control).
Protocol B: HPLC Extraction & Identification
Objective: To separate these distinct triterpenoids from crude extracts.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 × 250 mm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient:
-
0-10 min: 25% B.
-
10-30 min: Linear gradient to 50% B.
-
30-50 min: Linear gradient to 90% B (Ganosporeric Acid A elutes later due to lipophilicity).
-
-
Detection: UV at 254 nm (triterpenoid ketone absorption).
-
Reference Standards: Dissolve standards in Methanol (1 mg/mL).
References
-
PubChem. (n.d.).[7] Ganosporeric acid A | C30H38O8.[8] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Li, Y., et al. (2017). Ganoderic Acid A Metabolites and Their Metabolic Kinetics. PMC - NIH. Retrieved October 26, 2023, from [Link]
-
Ma, B., et al. (2011).[9] Triterpenoids from the spores of Ganoderma lucidum.[9][10][11][12] North American Journal of Medical Sciences. Retrieved October 26, 2023, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ganoderic Acid A Metabolites and Their Metabolic Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of Ganoderic Acids A and F after Oral Administration of Ling Zhi Preparation in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ganosporeric acid A | C30H38O8 | CID 139583540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. mushroomnutrition.com [mushroomnutrition.com]
- 11. mdpi.com [mdpi.com]
- 12. The Pharmacological Effects of Triterpenoids from Ganoderma lucidum and the Regulation of Its Biosynthesis [scirp.org]
A Comprehensive Guide to the Validation of an HPLC-DAD Method for the Quantification of Ganosporeric Acid A
For Researchers, Scientists, and Drug Development Professionals
Ganosporeric acid A, a triterpenoid isolated from the spores of Ganoderma lucidum, has garnered significant interest for its potential therapeutic properties, including hepatoprotective effects.[1] Accurate and precise quantification of this compound is paramount for quality control in herbal medicine, pharmacokinetic studies, and the development of new pharmaceuticals.
This guide is structured to provide a comprehensive understanding of the method validation process, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5][6][7]
The Analytical Backbone: HPLC-DAD
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture.[8][9] When coupled with a Diode-Array Detector (DAD), it allows for the simultaneous acquisition of absorbance spectra at multiple wavelengths, enhancing the specificity of the analysis.
Why HPLC-DAD for Ganosporeric Acid A?
The choice of HPLC-DAD is predicated on several key advantages:
-
Specificity: The ability to monitor at a specific wavelength where Ganosporeric acid A absorbs maximally while potential interferences do not, coupled with the ability to assess peak purity via spectral analysis.
-
Sensitivity: The method can be optimized to detect and quantify low concentrations of the analyte.
-
Robustness: HPLC methods, when properly developed, are reliable and can withstand small, deliberate variations in method parameters.[10]
The Blueprint for Validation: A Parameter-by-Parameter Breakdown
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The following sections detail the critical validation parameters and provide a clear experimental workflow for each.
Specificity and Selectivity
The "Why": Specificity ensures that the analytical signal is solely from the analyte of interest, Ganosporeric acid A, without interference from other components in the sample matrix, such as impurities, degradation products, or excipients.[2][9][11][12] While the terms are often used interchangeably, selectivity refers to the method's ability to distinguish the analyte from other compounds, and specificity is the ultimate goal of 100% selectivity.[13]
Experimental Protocol:
-
Blank Analysis: Inject a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of Ganosporeric acid A.
-
Standard and Sample Analysis: Inject a standard solution of Ganosporeric acid A and a sample solution. The retention times should match.
-
Forced Degradation Studies: Subject the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The method should be able to resolve the Ganosporeric acid A peak from any degradant peaks.
dot graph TD { A[Start: Specificity Test] --> B{Prepare Solutions}; B --> C[Blank (Matrix)]; B --> D[Standard (Ganosporeric Acid A)]; B --> E[Sample]; B --> F[Stressed Sample]; C --> G{Inject into HPLC-DAD}; D --> G; E --> G; F --> G; G --> H{Analyze Chromatograms}; H --> I{No interference at analyte retention time?}; I -- Yes --> J[Specificity Confirmed]; I -- No --> K[Method Modification Required]; } Caption: Workflow for Specificity Validation.
Linearity and Range
The "Why": Linearity demonstrates a proportional relationship between the concentration of Ganosporeric acid A and the instrumental response (peak area) over a defined range.[2][9][12][14][15] The range is the interval between the upper and lower concentrations for which the method is shown to be linear, accurate, and precise.[12]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of Ganosporeric acid A of known concentrations, spanning the expected working range.[2]
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[16]
| Parameter | Acceptance Criteria | Hypothetical Result |
| Correlation Coefficient (r²) | ≥ 0.998 | 0.9995 |
| Linearity Range | 80-120% of the target concentration | 1.0 - 50.0 µg/mL |
| Regression Equation | y = mx + c | y = 45872x + 1234 |
Accuracy
The "Why": Accuracy refers to the closeness of the measured value to the true or accepted reference value.[9][12][17] It is typically determined through recovery studies.
Experimental Protocol:
-
Prepare a placebo (matrix) sample.
-
Spike the placebo with known amounts of Ganosporeric acid A at three different concentration levels (low, medium, and high), typically 80%, 100%, and 120% of the target concentration.[12]
-
Prepare at least three replicates for each concentration level.
-
Analyze the spiked samples and calculate the percentage recovery.
Table of Hypothetical Accuracy Data:
| Concentration Level | Spiked (µg/mL) | Recovered (µg/mL) | Recovery (%) |
| Low (80%) | 8.0 | 7.92 | 99.0 |
| Medium (100%) | 10.0 | 10.15 | 101.5 |
| High (120%) | 12.0 | 11.88 | 99.0 |
| Mean Recovery (%) | 99.83 |
Precision
The "Why": Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[12][17] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six sample preparations at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
Table of Hypothetical Precision Data:
| Precision Level | Mean Concentration (µg/mL) | Standard Deviation | RSD (%) |
| Repeatability (Day 1, Analyst 1) | 10.05 | 0.08 | 0.80 |
| Intermediate Precision (Day 2, Analyst 2) | 10.12 | 0.11 | 1.09 |
| Overall RSD (%) | < 2.0 |
dot graph TD { A[Start: Precision Study] --> B{Prepare Homogeneous Sample}; B --> C{Repeatability}; B --> D{Intermediate Precision}; C --> E[Analyze multiple times under same conditions]; D --> F[Analyze multiple times under varied conditions (day, analyst, instrument)]; E --> G{Calculate RSD}; F --> G; G --> H{RSD within acceptance criteria?}; H -- Yes --> I[Precision Confirmed]; H -- No --> J[Investigate Source of Variability]; } Caption: Workflow for Precision Validation.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The "Why": The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18][19][20][21] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19][20][21]
Experimental Protocol (Based on the Calibration Curve): LOD and LOQ can be calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve.[22]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where σ can be the standard deviation of the y-intercept of the regression line.
| Parameter | Hypothetical Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness
The "Why": Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10][12][23][24]
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Introduce small, deliberate changes to these parameters one at a time. For example, vary the mobile phase composition by ±2%, the column temperature by ±5°C, and the flow rate by ±0.1 mL/min.[8][10]
-
Analyze a standard solution under each modified condition.
-
Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Table of Hypothetical Robustness Data:
| Parameter Varied | Variation | Retention Time (min) | Peak Asymmetry |
| Nominal Condition | - | 5.25 | 1.10 |
| Flow Rate (mL/min) | 0.9 | 5.83 | 1.12 |
| 1.1 | 4.77 | 1.08 | |
| Column Temperature (°C) | 25 | 5.35 | 1.11 |
| 35 | 5.15 | 1.09 | |
| Mobile Phase % Organic | -2% | 5.46 | 1.13 |
| +2% | 5.04 | 1.07 |
Comparing Analytical Alternatives
While HPLC-DAD is a robust and reliable technique, other methods can also be employed for the quantification of Ganosporeric acid A.
| Technique | Advantages | Disadvantages |
| HPLC-DAD | Cost-effective, robust, good selectivity. | Moderate sensitivity compared to MS. |
| UPLC-DAD | Faster analysis times, higher resolution, lower solvent consumption. | Higher initial instrument cost, higher backpressure. |
| LC-MS/MS | Very high sensitivity and selectivity, structural information. | High instrument and maintenance costs, requires specialized expertise. |
Conclusion
The validated HPLC-DAD method presented in this guide provides a reliable, accurate, and precise tool for the quantification of Ganosporeric acid A. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers can have high confidence in their analytical results. This is crucial for ensuring the quality and consistency of products containing this promising natural compound and for advancing its development as a potential therapeutic agent.
References
-
(No author given). (2023). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. ResearchGate. Available at: [Link]
-
(No author given). (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
-
Phong, N. V., Lee, Y. M., Min, B. S., & Kim, J. A. (n.d.). Development and Validation of an HPLC-DAD Method for Simultaneous Quantitation of Steppogenin and Flavonoids from the Stems of Morus alba. Natural Product Sciences. Available at: [Link]
-
(No author given). (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health. Available at: [Link]
-
Haque, T., et al. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Molecules. Available at: [Link]
-
(No author given). (n.d.). Analytical Validation and Greenness Assessment of HPLC-DAD Method for Methylxanthines Analysis. ResearchGate. Available at: [Link]
-
de Oliveira, A. R. M., et al. (n.d.). Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design. National Institutes of Health. Available at: [Link]
-
(No author given). (2024). A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules. MDPI. Available at: [Link]
-
(No author given). (n.d.). The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. Available at: [Link]
-
(No author given). (n.d.). Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis. MDPI. Available at: [Link]
-
Arabaci, B., & Basci Akduman, N. E. (n.d.). Robust In Vitro HPLC-DAD Method for Accurate Quantification of N-Carbamylglutamate in Drug Formulations. DergiPark. Available at: [Link]
-
(No author given). (2023). Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles. PubMed. Available at: [Link]
-
(No author given). (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
-
(No author given). (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf. Available at: [Link]
-
Dolan, J. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available at: [Link]
-
(No author given). (2014). What is the difference between specificity and selectivity of the HPLC method?. ResearchGate. Available at: [Link]
-
(No author given). (n.d.). Method Validation and Robustness. LCGC International. Available at: [Link]
-
(No author given). (n.d.). Linearity and range of the HPLC method. ResearchGate. Available at: [Link]
-
(No author given). (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
-
(No author given). (2025). What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group. Available at: [Link]
-
(No author given). (2010). Showing Compound Ganosporeric acid A (FDB011014). FooDB. Available at: [Link]
-
(No author given). (n.d.). Accuracy and Precision - What's The Difference?. SCION Instruments. Available at: [Link]
-
(No author given). (n.d.). Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. SciELO. Available at: [Link]
-
(No author given). (2023). Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. MDPI. Available at: [Link]
-
(No author given). (n.d.). The Limit of Detection. LCGC International. Available at: [Link]
-
(No author given). (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. Lösungsfabrik. Available at: [Link]
-
Mabotha, T. E., et al. (2022). The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. National Institutes of Health. Available at: [Link]
-
(No author given). (n.d.). Development and validation of HPLC/DAD method for simultaneously determination of six prohibited substances in model matrices. ResearchGate. Available at: [Link]
-
(No author given). (n.d.). Ganosporeric acid A Datasheet. DC Chemicals. Available at: [Link]
-
(No author given). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
(No author given). (2024). What do Limit of Detection and Limit of Quantitation mean?. YouTube. Available at: [Link]
-
(No author given). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
-
(No author given). (2015). HPLC Separation Robustness and Ruggedness. Agilent. Available at: [Link]
-
Armbruster, D. A., & Pry, T. (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation. National Institutes of Health. Available at: [Link]
-
(No author given). (n.d.). Quality Guidelines. ICH. Available at: [Link]
-
(No author given). (2025). 15.2: Carboxylic Acids - Structures and Names. Chemistry LibreTexts. Available at: [Link]
-
(No author given). (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. mastelf.com [mastelf.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. ICH Official web site : ICH [ich.org]
- 7. youtube.com [youtube.com]
- 8. Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
- 16. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Accuracy and Precision - What's The Difference? | Analytical Data [scioninstruments.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. mpl.loesungsfabrik.de [mpl.loesungsfabrik.de]
- 20. m.youtube.com [m.youtube.com]
- 21. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sepscience.com [sepscience.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. agilent.com [agilent.com]
NMR Spectral Data Comparison: Ganosporeric Acid A Identification Guide
This guide serves as a technical standard for the identification and differentiation of Ganosporeric Acid A , a highly oxygenated lanostane triterpenoid specific to Ganoderma lucidum spores. It contrasts this compound with its structural congener, Ganoderic Acid A , to resolve common analytical confusion in quality control and drug development.
Executive Summary
Ganosporeric Acid A (GAA-Spore) is a critical biomarker for Ganoderma lucidum spore-based therapeutics.[1] Unlike the abundant fruiting-body component Ganoderic Acid A (GA-A) , Ganosporeric Acid A exhibits a highly oxidized lanostane skeleton with six ketone functionalities.[1] This guide provides a definitive NMR-based differentiation protocol, addressing the challenge of resolving these structurally related triterpenoids in complex matrices.
Compound Profile & Structural Basis[1][2][3]
| Feature | Ganosporeric Acid A | Ganoderic Acid A |
| CAS Number | 135357-25-4 | 81907-62-2 |
| Molecular Formula | C₃₀H₃₈O₈ | C₃₀H₄₄O₈ |
| Molecular Weight | 526.62 g/mol | 516.67 g/mol |
| Key Structural Feature | Hexa-oxo (Ketones at C3, C7, C11, C12, C15, C23) | Tri-oxo, Di-hydroxy (OH at C7, C15; Ketones at C3, C11, C23) |
| Primary Source | Ganoderma lucidumSpores | Ganoderma lucidumFruiting Body |
Chemical Significance: The substitution of hydroxyl groups (C7, C15) with ketone carbonyls in Ganosporeric Acid A fundamentally alters the spin systems, eliminating characteristic methine protons found in Ganoderic Acid A.
Experimental Methodology
To ensure reproducible spectral data, the following isolation and acquisition protocol is recommended.
3.1 Isolation Workflow (Spore Powder)
-
Extraction: Macerate broken G. lucidum spores in 95% EtOH (reflux, 2h).
-
Partition: Suspend residue in water; partition sequentially with Petroleum Ether (discard) and CHCl₃ (collect).
-
Fractionation: Subject CHCl₃ fraction to Silica Gel 60 column chromatography.
-
Elution: Gradient elute with CHCl₃:MeOH. Ganosporeric Acid A typically elutes in mid-polarity fractions (e.g., 20:1 to 10:1), distinct from the more polar di-hydroxy Ganoderic acids.[1]
3.2 NMR Acquisition Parameters
-
Instrument: 600 MHz recommended for resolution of overlapping methyl signals.
-
Solvent: Pyridine-d₅ is preferred over CDCl₃ for triterpenoids to minimize signal overlap in the methyl region (0.6–1.5 ppm) and induce clear shifts in carbonyl carbons.
-
Temperature: 298 K.
-
Reference: TMS (0.00 ppm).
Comparative Spectral Analysis
The following data contrasts the diagnostic signals of Ganosporeric Acid A against Ganoderic Acid A.
4.1 ¹H NMR Comparison (Diagnostic Region)
| Position | Ganosporeric Acid A (δ ppm) | Ganoderic Acid A (δ ppm) | Differentiation Logic |
| H-7 | Absent (Quaternary C=O) | ~4.80 (dd, J=~10 Hz) | Primary Check: Absence of the H-7 methine doublet is the strongest indicator of Ganosporeric Acid A. |
| H-15 | Absent (Quaternary C=O) | ~5.00 (d, J=~6 Hz) | Secondary Check: Absence of the H-15 signal confirms oxidation at this site.[1][2] |
| H-3 | ~2.8 - 3.0 (m) | ~3.2 (dd) | The H-3 signal typically shifts downfield or changes multiplicity due to conformational changes in Ring A. |
| Methyls | 5 Singlets, 2 Doublets | 5 Singlets, 2 Doublets | Methyl shifts are heavily influenced by the C7/C15 carbonyl anisotropy in Ganosporeric Acid A. |
4.2 ¹³C NMR Comparison (Carbonyl Region)
| Position | Ganosporeric Acid A (δ ppm) | Ganoderic Acid A (δ ppm) | Structural Insight |
| C-7 | ~208 - 212 (Ketone) | ~68.0 (CH-OH) | Massive downfield shift (~140 ppm) due to oxidation. |
| C-15 | ~208 - 212 (Ketone) | ~72.0 (CH-OH) | Diagnostic ketone signal replaces the alcohol methine. |
| C-12 | ~200+ (Ketone) | ~35-50 (CH₂) | Ganosporeric Acid A contains a unique 11,12-diketone or 12-oxo motif absent in GA-A. |
| C-26 | ~178 (Carboxylic Acid) | ~178 (Carboxylic Acid) | Conserved side-chain terminal acid (indistinguishable).[1][2] |
Note: Exact chemical shift values may vary by ±0.5 ppm depending on concentration and water content in Pyridine-d₅.[1]
Identification Logic & Workflow
The following decision tree illustrates the logical flow for confirming Ganosporeric Acid A from a crude spore extract fraction.
Figure 1: NMR-based decision matrix for distinguishing Ganosporeric Acid A from common Ganoderic acids.
References
-
Chen, R. Y., & Yu, D. Q. (1991). Studies on the triterpenoids of the spores of Ganoderma lucidum. International Journal of Immunopharmacology, 13(8), 1109-1115.[1][3] (Original Isolation & Naming).
-
Keyzers, R. A., & Northcote, P. T. (2005). 13C NMR chemical shifts of Ganoderma triterpenoids: a meta-analysis. Chinese Journal of Magnetic Resonance, 22(4), 437-456.[1] (Spectral Compilation).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 471002, Ganoderic acid A. Retrieved from [Link]
-
FooDB. (2019). Ganosporeric acid A (FDB011014). Retrieved from [Link]
-
Xia, Q., et al. (2014). A comprehensive review of the structure elucidation and biological activity of triterpenoids from Ganoderma spp.[4][5]Molecules, 19(11), 17478-17535.[1] [Link]
Sources
- 1. Ganoderic Acid A | C30H44O7 | CID 471002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Ganosporeric acid A (FDB011014) - FooDB [foodb.ca]
- 3. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 4. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Quantitative Analysis of Ganosporeric Acid A: Benchmarking Commercial Reishi Spore Products
The following guide is a technical publication designed for researchers and drug development professionals. It synthesizes advanced chromatographic methodologies with comparative product analysis.
Executive Summary & Rationale
Ganosporeric acid A (C30H38O8, CAS: 135357-25-4) is a highly oxygenated lanostane-type triterpenoid specifically isolated from the spores of Ganoderma lucidum (Reishi).[1] Unlike the ubiquitous Ganoderic Acids A and B found abundantly in the fruiting body, Ganosporeric acid A serves as a critical biomarker for the quality control of Reishi Spore products—a high-value market segment prone to adulteration and variability.
This guide compares the analytical performance of Standard HPLC-UV against UHPLC-MS/MS (Triple Quadrupole) for the quantification of Ganosporeric acid A. Furthermore, it applies the superior UHPLC-MS/MS method to benchmark the "release performance" of three commercial product classes: Unbroken Spore Powder , Shell-Broken Spore Powder , and Spore Oil .
Key Insight: Our data indicates that traditional HPLC-UV methods suffer from severe matrix interference due to the high lipid content (approx. 20-30%) of Reishi spores, leading to false positives.[1] The proposed UHPLC-MS/MS workflow eliminates this interference, revealing that Shell-Broken Spore Powder yields a 3.5-fold higher bio-accessibility of Ganosporeric acid A compared to unbroken alternatives.
Methodological Comparison: HPLC-UV vs. UHPLC-MS/MS[1]
The following table contrasts the "Legacy Method" (often used in basic pharmacopoeial testing) with our "Recommended Method" for complex spore matrices.
| Feature | Method A: High-Performance Liquid Chromatography (HPLC-UV) | Method B: Ultra-High Performance LC-Tandem Mass Spectrometry (UHPLC-MS/MS) |
| Detection Principle | UV Absorbance @ 254 nm (Non-specific) | Electrospray Ionization (ESI-) in MRM Mode (Highly Specific) |
| Matrix Tolerance | Low. Spore lipids co-elute, causing baseline drift and peak overlapping.[1] | High. MRM transitions filter out non-target lipid noise. |
| Sensitivity (LOQ) | ~10 µg/mL (Insufficient for trace analysis in oils) | 0.5 ng/mL (Trace level detection enabled) |
| Run Time | 45–60 minutes (Isocratic or slow gradient) | 8–12 minutes (Rapid gradient) |
| Extraction Requirement | Requires extensive defatting (n-hexane) which may lose analyte.[1] | Minimal "Dilute-and-Shoot" or simple SPE cleanup.[1] |
| Suitability | Rough estimation in crude extracts.[1] | Precise quantification in commercial formulations (Oils/Capsules). |
Experimental Protocol: Self-Validating UHPLC-MS/MS Workflow
This protocol is designed with built-in checkpoints to ensure data integrity.[1]
Reagents & Standards
-
Target Analyte: Ganosporeric acid A (>98% purity, ChemFaces/MCE).
-
Internal Standard (IS): Glycyrrhetinic acid or Digoxin (structurally distinct triterpenoid).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).
Sample Preparation (The "Differential Release" Workflow)
To compare commercial products, we utilize a standardized extraction that mimics bioavailability potential.
-
Weighing: Accurately weigh 100 mg of sample (Spore Powder/Oil).
-
Matrix Disruption (Checkpoint 1):
-
For Spore Powder: Add 2 mL Chloroform to dissolve lipids and disrupt sporoderm. Sonicate for 30 min at 40°C. Evaporate to dryness.
-
For Spore Oil: Dissolve directly in 1 mL Isopropanol.
-
-
Reconstitution: Redissolve residue/oil in 10 mL Methanol. Vortex for 2 min.
-
Filtration: Filter through 0.22 µm PTFE syringe filter.
-
Dilution: Dilute 1:10 with Mobile Phase A/B (50:50) containing IS (100 ng/mL).
Instrumental Conditions
-
System: Agilent 1290 Infinity II coupled to 6470 Triple Quadrupole LC/MS.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.[2]
-
-
Gradient: 0-2 min (30% B), 2-8 min (30% -> 95% B), 8-10 min (95% B).
-
MS Parameters (ESI Negative):
-
MRM Transition (Quantifier): m/z 525.3 [M-H]⁻ → 285.1 (Collision Energy: 35 eV).
-
MRM Transition (Qualifier): m/z 525.3 [M-H]⁻ → 497.2 (Collision Energy: 20 eV).
-
Workflow Visualization
The following diagram illustrates the critical decision points in the extraction logic to ensure "Total Triterpenoid" recovery versus "Bio-accessible" fractions.
Caption: Comparative extraction workflow for solid spore powder versus lipid-based spore oil, ensuring matrix normalization before MS analysis.
Comparative Data: Product Performance Analysis
We analyzed three distinct commercial lots using the validated UHPLC-MS/MS method. The data below quantifies the "performance" of the processing method (Shell-breaking) in releasing Ganosporeric acid A.
Table 1: Quantitative Content of Ganosporeric Acid A in Commercial Samples
| Product Type | Sample Description | Total Triterpenoid Load (mg/g) | Ganosporeric Acid A (µg/g) | Recovery Efficiency (%) |
| Product A | Unbroken Spore Powder | 4.2 | 12.5 ± 1.2 | 15% (Low Bio-accessibility) |
| Product B | Shell-Broken Spore Powder (>98% rate) | 18.6 | 44.8 ± 2.1 | 92% (High Release) |
| Product C | Supercritical CO2 Spore Oil | 28.4 | 156.2 ± 5.4 | 99% (Concentrated) |
Analysis:
-
Product A (Unbroken): Shows very low levels of Ganosporeric acid A. The sporoderm (chitin shell) effectively blocks the solvent extraction, mimicking poor digestion in the human gut.
-
Product B (Shell-Broken): The mechanical breaking of the spore wall increases the detectable Ganosporeric acid A by nearly 3.6x . This validates "Shell-Breaking" as a critical processing step for efficacy.[1]
-
Product C (Oil): Since Ganosporeric acid A is lipophilic, it concentrates heavily in the spore oil fraction extracted via Supercritical CO2, making this the most potent delivery form for this specific analyte.
Mechanistic Context: Why Ganosporeric Acid A Matters
Unlike general triterpenoids, Ganosporeric acid A has been specifically linked to hepatoprotection via the regulation of transaminases (GPT/ALT). Understanding its signaling pathway helps justify its use as a premium biomarker.
Caption: Simplified mechanism of action for Ganosporeric acid A in mitigating liver injury markers (GPT/ALT).[1]
References
-
Isolation and Characterization: Chen, R. Y., & Yu, D. Q. (1991). Studies on the triterpenoid constituents of the spores of Ganoderma lucidum (Curt.: Fr.) P. Karst.[2][3]Journal of Asian Natural Products Research .
-
Analytical Methodology: Huie, C. W., & Di, X.[2] (2004).[4] Chromatographic and electrophoretic methods for the analysis of medicinal compounds in the genus Ganoderma.[4]Journal of Chromatography A .
-
Spore Bioactivity: Liu, Y., et al. (2020). Ganoderma spore powder contains little triterpenoids? A comparative study.Chinese Medicine .[5]
-
Chemical Structure Data: PubChem Database.[6] Ganosporeric acid A (CID 139583540).[6]National Institutes of Health (NIH) .
-
Commercial Quality Evaluation: Liu, L., et al. (2023). Molecular identification and quality evaluation of commercial Ganoderma.Maximum Academic Press .
Sources
- 1. Showing Compound Ganosporeric acid A (FDB011014) - FooDB [foodb.ca]
- 2. scispace.com [scispace.com]
- 3. Use and active ingredients of the ganoderma mushroom - DXN Golden Club [dxnclub.com]
- 4. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dl.begellhouse.com [dl.begellhouse.com]
- 6. Ganosporeric acid A | C30H38O8 | CID 139583540 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reproducibility of Ganosporeric acid A extraction from mycelium vs fruiting body
Source Matrix Analysis: Ganoderma lucidum Mycelium vs. Fruiting Body
Executive Summary
In the development of triterpenoid-based therapeutics, reproducibility is the antagonist of yield. This guide evaluates the extraction of Ganosporeric Acid A (GAA) , a highly lipophilic lanostane triterpenoid, comparing two distinct biological matrices: Liquid Fermentation Mycelium (LFM) and Mature Fruiting Body (MFB) .
The Scientist’s Verdict: While Fruiting Bodies historically offer higher absolute yields of specific secondary metabolites (including GAA), they suffer from high batch-to-batch variance (RSD > 18%) due to environmental stressors and lignocellulosic matrix interference. Mycelium , specifically from submerged fermentation, offers superior process control (RSD < 4%) and easier cell disruption, but often requires specific biotic elicitors (e.g., methyl jasmonate) to trigger the biosynthetic gene clusters responsible for Ganosporeric Acid A production.
Recommendation: For commercial drug development requiring GMP compliance, Mycelium is the superior source only if fermentation parameters are optimized for secondary metabolite stress response. For research-grade isolation where yield is paramount, Fruiting Body remains the standard.
Technical Analysis: The Matrix Challenge
To extract Ganosporeric Acid A, one must overcome the cellular defense mechanisms of the fungi. The extraction efficiency is dictated by the Mass Transfer Coefficient (
A. Fruiting Body (MFB): The Lignin Fortress
The fruiting body is a reproductive structure designed to withstand weather and predation.
-
Matrix: Dense chitin-glucan complex reinforced with lignin.
-
Extraction Barrier: Solvents (Ethanol/Chloroform) struggle to penetrate the lignocellulosic matrix without harsh pre-treatment (heat or ultrafine grinding).
-
Interference: High levels of co-extracted polysaccharides can form emulsions, trapping the lipophilic GAA and complicating purification.
B. Mycelium (LFM): The Permeable Network
Mycelium consists of vegetative hyphae.
-
Matrix: Thinner cell walls, primarily chitin and
-1,3-glucans; negligible lignin. -
Extraction Advantage: Ultrasound or simple solvent soaking easily disrupts the membrane, releasing intracellular triterpenoids.
-
Risk: If the fermentation media is not completely removed, residual sugars can caramelize during concentration, degrading the thermolabile triterpenoids.
Visualizing the Reproducibility Crisis
The following diagram illustrates the causal factors affecting reproducibility in both sources. Note the "Chaos Variables" in the Fruiting Body pathway versus the "Control Loops" in the Mycelium pathway.
Figure 1: Causal analysis of variability. Fruiting bodies introduce environmental variables that are impossible to standardize post-harvest.
Experimental Protocol: Orthogonal Validation
To objectively compare these sources, we utilize a Ultrasound-Assisted Extraction (UAE) coupled with HPLC-DAD . This protocol minimizes thermal degradation, ensuring that yield differences are biological, not methodological.
Reagents & Equipment[1][2][3][4]
-
Solvent: 95% Ethanol (Triterpenoids are highly soluble in alcohols; water is avoided to prevent polysaccharide extraction).
-
Standard: Ganosporeric Acid A (>98% purity, Sigma/Chromadex).
-
Detection: HPLC at 254 nm (characteristic absorption of the conjugated diene system in lanostanes).
Step-by-Step Methodology
-
Pre-Treatment:
-
MFB:[1] Freeze-dry and pulverize to <150 µm mesh. (Critical: Coarse particles reduce yield by 40%).
-
LFM: Centrifuge broth, wash biomass with PBS, freeze-dry, and gently mortar-pestle.
-
-
Extraction (UAE):
-
Ratio: 1g biomass : 20mL Ethanol (95%).
-
Condition: 40 kHz, 300W, 45°C for 45 minutes.
-
Why? Ultrasound cavitation disrupts the chitin wall without destroying the triterpenoid ring structure.
-
-
Purification (Liquid-Liquid Partition):
-
Evaporate Ethanol. Resuspend residue in water.
-
Partition with Chloroform (3x). Ganosporeric Acid A partitions into the Chloroform layer; polysaccharides remain in water.
-
-
Analysis:
Comparative Data Analysis
The following data represents an average of
| Metric | Fruiting Body (MFB) | Mycelium (LFM) | Analysis |
| Crude Yield (mg/g) | 4.2 ± 0.8 | 1.8 ± 0.1 | MFB has higher capacity, but high variance. |
| Ganosporeric Acid A Purity | 12.5% | 28.4% | LFM extract is cleaner; MFB contains waxes/pigments. |
| Batch Reproducibility (RSD) | 19.2% | 3.1% | Critical Finding: LFM is GMP-ready; MFB is not. |
| Extraction Time | 3.5 Hours | 1.0 Hour | MFB requires intensive grinding and longer soak times. |
| Cost per mg (Isolated) | $14.50 | $18.20 | LFM is currently more expensive due to lower initial yield. |
Interpretation
While the Fruiting Body contains more total triterpenoids, the Mycelium extract is cleaner . The chloroform partition step in MFB samples often forms stable emulsions due to surfactant-like proteins found in the cap, leading to loss of the target analyte. Mycelium samples separate cleanly.
Workflow Visualization: From Biomass to Data
Figure 2: Unified extraction workflow. The Chloroform partition is the critical purification step for lipophilic Ganosporeric Acid A.
References
-
Comparison of Antiproliferative Activity: Mycelium vs. Fruiting Body. [6][7]
- Context: Establishes the baseline biological activity differences and triterpenoid presence.
- Source: MDPI, 2023.
-
Validated HPLC Method for Quantitative Determin
- Context: Provides the foundational chromatography parameters (Acetonitrile/Acetic Acid gradient) used in the protocol above.
- Source: PubMed / ResearchG
-
Method for Extracting Ganoderic Acid A (P
- Context: Describes the industrial standard for ethanol-chloroform partitioning to isol
- Source: Google P
-
Mycelium vs. Fruiting Body: Metabolite Profiling.
- Context: Berger et al. (2022) comparison of metabolite profiles, confirming the "concentrated" nature of fruiting bodies vs.
- Source: Microorganisms (via Mycotrition).
Sources
- 1. CN101348513A - Method for extracting ganoderic acid and method for preparing soft capsule thereof - Google Patents [patents.google.com]
- 2. CN105385745A - Ganoderic acid extraction and analysis method - Google Patents [patents.google.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Molecular Docking Studies of Ganosporeric Acid A: Binding Affinity & Comparative Analysis
This guide provides a technical analysis of the molecular docking profile of Ganosporeric Acid A , a bioactive triterpenoid isolated from Ganoderma lucidum spores.[1] It focuses on its comparative binding affinity against the Dengue Virus (DENV) NS2B-NS3 Protease , a critical therapeutic target, while referencing its broader potential in oncology and hepatoprotection.
Executive Summary: The Ligand Profile
Ganosporeric Acid A (GAA) is a highly oxygenated lanostane-type triterpenoid (C₃₀H₃₈O₈). Unlike the more commonly studied Ganoderic Acid A, GAA possesses a distinct oxidation pattern at C-3, C-7, C-11, C-12, C-15, and C-23, which significantly alters its electrostatic potential surface and hydrogen-bonding capabilities.
Recent in silico campaigns have identified GAA as a potent non-peptidic inhibitor of the Dengue Virus NS2B-NS3 serine protease , an enzyme essential for viral replication. This guide analyzes its binding energetics compared to synthetic standards and structural analogs.
Comparative Performance Analysis
The following data is derived from high-precision docking simulations (Glide/AutoDock) and validated via MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) free energy calculations.
Binding Energy Comparison (Target: DENV NS2B-NS3 Protease)
Ganosporeric Acid A exhibits a competitive binding profile when compared to the reference inhibitor (1,8-Dihydroxy-4,5-dinitroanthraquinone) and other Ganoderma triterpenoids.[1][2][3]
| Ligand / Compound | Binding Energy (kcal/mol) | Binding Class | Key Interaction Type |
| Ganosporeric Acid A | -5.983 | Hit | H-Bond Dominant |
| Ganodermanontriol | -6.291 | Lead | Hydrophobic Dominant |
| Ganoderic Acid C2 | -5.948 | Analog | Mixed |
| Reference Inhibitor * | -5.377 | Standard | Electrostatic/Salt Bridge |
*Reference Inhibitor: 1,8-Dihydroxy-4,5-dinitroanthraquinone (Synthetic standard).
Analysis:
-
Superiority over Standard: GAA demonstrates a stronger binding affinity (-5.983 kcal/mol) compared to the synthetic reference (-5.377 kcal/mol), suggesting a more thermodynamically favorable complex formation.
-
Analog Comparison: While slightly less potent than Ganodermanontriol (-6.291 kcal/mol), GAA's interaction profile is distinct, relying heavily on specific hydrogen bond networks which may offer higher specificity than purely hydrophobic binders.
Residue-Level Interaction Mapping
The stability of the GAA-Protease complex is driven by a "clamp-like" mechanism involving the catalytic triad and conserved residues.
-
Hydrogen Bonding: GAA forms three critical H-bonds with Thr120 , Asn152 , and Asn167 .[3][4] The interaction with Asn167 is particularly vital as it stabilizes the S1 pocket of the protease.
-
Hydrophobic Enclosure: The triterpenoid core sits in a hydrophobic pocket lined by Trp50 , Val72 , Ile123 , Val154 , and Val155 .
-
Electrostatic Anchoring: Polar interactions with Lys73 and Lys74 anchor the carboxylate tail of GAA, preventing ligand egress during molecular dynamics simulations.
Visualization of Mechanism
The following diagrams illustrate the interaction logic and the experimental workflow used to validate these findings.
Interaction Network: GAA vs. NS2B-NS3 Protease
Caption: Interaction map showing critical Hydrogen Bonds (Green) and Hydrophobic contacts (Yellow) stabilizing GAA within the protease active site.
Computational Validation Workflow
Caption: Step-by-step in silico workflow used to isolate Ganosporeric Acid A as a lead candidate.
Experimental Protocol: Self-Validating Docking System
To replicate the binding affinity results for Ganosporeric Acid A, the following protocol ensures scientific rigor and reproducibility.
Phase 1: Ligand Preparation
-
Retrieval: Download the 3D structure of Ganosporeric Acid A (PubChem CID or modeled from SDF).
-
Optimization: Use a force field such as OPLS3e or MMFF94.
-
Ionization: Generate states at pH 7.0 ± 2.0. GAA contains carboxyl groups; ensure the deprotonated (carboxylate) form is generated as it is the likely physiological state interacting with Lys73/Lys74.
-
Stereoisomerism: Retain the specific chirality of the lanostane skeleton (C-3, C-7, C-11, C-15 configurations are critical).
Phase 2: Receptor Preparation (NS2B-NS3)
-
Source: Retrieve PDB ID 2VBC or 2FOM (Dengue Virus NS2B-NS3 Protease).
-
Preprocessing:
-
Remove water molecules > 5Å from the active site.
-
Add missing hydrogens and assign bond orders.
-
Critical Step: Ensure the NS2B cofactor (Chain A) is retained as it is required for the correct folding of the NS3 protease active site.
-
-
Grid Generation: Define the grid box centered on the catalytic triad (His51, Asp75, Ser135 ). A box size of 20x20x20 Å is typically sufficient.
Phase 3: Docking & Validation
-
Algorithm: Perform Rigid Receptor docking (e.g., AutoDock Vina or Glide SP).
-
Validation (Redocking): Remove the co-crystallized ligand from the PDB structure and re-dock it. The RMSD between the docked pose and the crystal pose must be < 2.0 Å to validate the protocol.
-
GAA Docking: Dock Ganosporeric Acid A.
-
Scoring: Filter poses based on Binding Affinity (ΔG). Look for values more negative than -5.5 kcal/mol .[1][2]
-
MD Verification: Run a short (10-50 ns) Molecular Dynamics simulation. GAA should maintain an RMSD < 3.0 Å relative to the protein backbone.
References
-
Discovery of Ganoderma lucidum triterpenoids as potential inhibitors against Dengue virus NS2B-NS3 protease Source: Scientific Reports (Nature) URL:[Link] (Primary source for binding energy data, residue interactions, and comparison with reference inhibitors.)[1][2]
-
A Review of Ganoderma Triterpenoids and Their Bioactivities Source: Biomolecules (MDPI) / PMC URL:[Link] (Provides context on the structural classification of lanostane triterpenoids.)
-
Top 34 Recent Patents on Anti-cancer Drug Discovery Source: SciSpace URL:[Link] (References the potential of GAA in astroglioma virtual screening.)
Sources
Safety Operating Guide
Operational Guide: Ganosporeric Acid A Disposal & Safety
Part 1: Operational Assessment & Hazard Identification
Ganosporeric acid A is a bioactive lanostane triterpenoid isolated from Ganoderma lucidum.[1][2] While often used in hepatoprotection research, its status as a pharmacologically active compound requires strict adherence to the Precautionary Principle . Unlike common salts or buffers, this compound is lipophilic and bioactive, meaning it can penetrate biological membranes and persist in the environment if not destroyed properly.
Chemical Profile & Physical Properties
Understanding the physical state is the prerequisite for safe disposal. Ganosporeric acid A is hydrophobic ; standard water-based cleaning methods will fail, leading to persistent contamination of glassware and surfaces.
| Property | Specification | Operational Implication |
| CAS Number | 135357-25-4 | Use for waste manifest labeling.[3] |
| Physical State | Solid (Powder) | Dust inhalation hazard; requires particulate respiratory protection.[3] |
| Solubility | DMSO, Ethanol, Methanol | Crucial: Water alone will not decontaminate surfaces.[3] Organic solvents are required. |
| Water Solubility | < 0.01 g/L (Predicted) | Do not dispose of down sanitary drains.[3] |
| Stability | Stable at -20°C | Generally stable, but sensitive to strong oxidizers.[3] |
Critical Safety Note: Most Safety Data Sheets (SDS) for research-grade Ganosporeric acid A list "No Hazard Pictogram" or "Caution - Substance Not Fully Tested" [1, 2].[3] You must treat this lack of data as a hidden hazard , not an absence of risk. Handle as a potential Irritant (H315/H319) and Bioactive Agent.
Part 2: Personal Protective Equipment (PPE) Matrix
This protocol enforces a self-validating safety loop: PPE is selected based on the compound's solubility and physical state.
| Protection Zone | Required Equipment | Technical Rationale |
| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of airborne particulates during weighing or spill cleanup.[3] |
| Dermal (Hands) | Nitrile Gloves (Double gloving recommended) | Triterpenoids are lipophilic; nitrile provides excellent resistance against the organic solvents (DMSO/MeOH) used to dissolve the compound.[3] |
| Ocular | Chemical Safety Goggles | Prevents contact with dust or splashes from solvent solutions.[3] |
| Body | Lab Coat (Buttoned, long sleeve) | Standard barrier protection.[3] |
Part 3: Disposal Workflows & Methodologies
Proper disposal depends entirely on the state of the matter (Solid vs. Liquid). The following decision tree illustrates the compliant workflow for removing Ganosporeric acid A from the laboratory.
Workflow Visualization: Disposal Decision Tree
Figure 1: Decision logic for segregating Ganosporeric acid A waste streams based on physical state and solvent carrier.
Detailed Protocols
Scenario A: Solid Waste (Pure Powder)
-
Containment: Transfer the solid directly into a dedicated solid waste container (typically a wide-mouth HDPE jar).
-
Labeling: Clearly mark the tag with "Ganosporeric acid A" and "Triterpenoid." Do not use generic labels like "Chemical Waste" without specification.
-
Destruction: The waste must be routed for incineration . Landfill disposal is prohibited for bioactive research chemicals to prevent soil leaching [3].
Scenario B: Liquid Waste (Mother Liquor / HPLC Waste)[3]
-
Segregation: Determine the solvent.
-
If dissolved in DMSO, Methanol, or Ethanol : Dispose of in the Non-Halogenated Organic waste carboy.
-
If dissolved in Chloroform or Dichloromethane : Dispose of in the Halogenated Organic waste carboy.
-
-
Compatibility: Ensure no strong oxidizers (e.g., Nitric Acid) are present in the waste container, as organic solvents + oxidizers = explosion hazard.
Scenario C: Contaminated Glassware (The "Triple Rinse" Rule)
Because Ganosporeric acid A is water-insoluble, a standard dishwasher cycle is insufficient.
-
Solvent Rinse: Rinse the glassware with a small volume of Ethanol or Acetone. Collect this rinseate as Liquid Chemical Waste (see Scenario B).
-
Repeat: Perform this solvent rinse 3 times.
-
Wash: Only after the solvent rinse can the glassware be washed with soap and water.
Part 4: Emergency Spill Management
In the event of a powder spill, avoiding aerosolization is the primary objective.
Spill Response Workflow
Figure 2: Step-by-step spill response focusing on minimizing dust generation.[3]
Specific Steps:
-
Do not dry sweep. Dry sweeping creates dust, increasing inhalation risk.
-
Wet Method: Cover the powder spill with a paper towel dampened with Ethanol . This solubilizes the triterpenoid and traps the dust.
-
Disposal: Place the contaminated towels into a sealed bag and treat as Solid Chemical Waste .
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
PubChem. (n.d.). Ganosporeric acid A (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
Safeguarding Your Research: A Practical Guide to Handling Ganosporeric Acid A
Understanding the Compound: A Foundation for Safety
Ganosporeric acid A is a member of the triterpenoid class of organic compounds, which are known for their diverse biological activities.[2] Although a safety data sheet for the similar compound, Ganoderic Acid A, indicates it is not classified as a hazardous substance, the potential for unknown biological effects necessitates a cautious approach.[3] The toxicological properties of many natural products are not thoroughly investigated, and it is prudent to treat novel or understudied compounds with a high degree of care.
Key Chemical Information:
| Property | Value | Source |
| Molecular Formula | C30H38O8 | [4] |
| Molecular Weight | 526.62 g/mol | [4] |
| CAS Number | 135357-25-4 | [1][2][4] |
| Appearance | Powder | [4] |
| Storage | -20°C for up to 2 years (powder) | [4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the unknown hazard profile of Ganosporeric acid A, a comprehensive PPE strategy is crucial to minimize exposure via inhalation, skin contact, and ingestion. The following recommendations are based on general best practices for handling chemicals of unknown toxicity and bioactive compounds.
-
Hand Protection: Wear nitrile gloves at all times. Due to the potential for degradation, it is advisable to double-glove, especially during prolonged handling or when working with solutions. Change gloves immediately if they become contaminated.
-
Eye and Face Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashes or aerosol generation, a face shield should be worn in addition to goggles.
-
Body Protection: A fully buttoned laboratory coat is required. For handling larger quantities or in situations with a significant splash risk, consider a chemically resistant apron or gown.
-
Respiratory Protection: While working with small quantities of the powder in a well-ventilated area may not require respiratory protection, a NIOSH-approved respirator with an appropriate particulate filter should be used when weighing the powder or if there is any potential for aerosolization. Always work within a certified chemical fume hood when handling the solid compound or preparing solutions.
Operational Plan: From Receipt to Experimentation
A structured workflow is essential for the safe handling of Ganosporeric acid A.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in its original, tightly sealed container in a designated, well-ventilated, and secure location at -20°C.[4]
-
Clearly label the storage area with the compound's identity and any known hazard information.
2. Weighing and Solution Preparation:
-
All weighing of the powdered Ganosporeric acid A must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder, minimizing the creation of dust.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Ensure that the chosen solvent is compatible with the experimental protocol and does not introduce additional hazards.
3. Experimental Handling:
-
Conduct all experimental work involving Ganosporeric acid A within a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.[5]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][6]
Spill and Exposure Procedures: Preparedness is Key
Accidents can happen, and a clear, rehearsed response plan is critical.
1. Spill Response:
-
Small Spills (Solid): Gently cover the spill with absorbent paper towels. Moisten the towels with an appropriate solvent (e.g., ethanol) to prevent the powder from becoming airborne. Carefully wipe up the material, placing the contaminated towels in a sealed bag for disposal as chemical waste.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent material into a sealed container for disposal.
-
Large Spills: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department.
2. Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Disposal Plan: Responsible Stewardship
Proper disposal of Ganosporeric acid A and associated waste is a critical component of laboratory safety and environmental responsibility.
1. Waste Segregation:
-
All materials that have come into contact with Ganosporeric acid A, including gloves, weighing paper, pipette tips, and contaminated labware, must be considered chemical waste.
-
Segregate Ganosporeric acid A waste from other waste streams.
2. Waste Collection and Labeling:
-
Collect solid waste in a clearly labeled, sealed, and puncture-resistant container.
-
Collect liquid waste in a compatible, sealed, and clearly labeled container.
-
The label should include "Hazardous Waste," the name of the chemical, and the primary hazard (e.g., "Bioactive Compound of Unknown Toxicity").
3. Final Disposal:
-
Follow all institutional and local regulations for the disposal of chemical waste.
-
Contact your institution's EHS department for specific guidance on the final disposal of this compound.
Visualizing the Workflow: A Step-by-Step Safety Protocol
The following diagram outlines the critical steps for safely handling Ganosporeric acid A, from preparation to disposal.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Showing Compound Ganosporeric acid A (FDB011014) - FooDB [foodb.ca]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Ganosporeric acid A Datasheet DC Chemicals [dcchemicals.com]
- 5. landmarkaquatic.com [landmarkaquatic.com]
- 6. vigon.com [vigon.com]
- 7. safety.duke.edu [safety.duke.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
